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  • Product: 4-(1-Ethyl-1,2-dimethylpentyl)phenol
  • CAS: 866790-14-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a member of the lon...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a member of the long-chain alkylphenol family. As specific experimental data for this particular isomer is limited, this document synthesizes available computed data, information on analogous compounds, and established scientific principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide delves into the synthesis, theoretical and estimated physicochemical parameters, and standard methodologies for their experimental determination. Furthermore, it discusses the potential applications and toxicological considerations relevant to this class of compounds, providing a well-rounded resource for its scientific evaluation.

Introduction: Situating 4-(1-Ethyl-1,2-dimethylpentyl)phenol in the Chemical Landscape

4-(1-Ethyl-1,2-dimethylpentyl)phenol, with the chemical formula C15H24O, belongs to the broad class of organic compounds known as alkylphenols.[1][2] These molecules are characterized by a phenol ring substituted with one or more alkyl groups of varying length and branching. Alkylphenols are produced in high volumes and serve as crucial intermediates in the synthesis of a wide array of commercial products.[3]

Long-chain alkylphenols, such as the C9 derivative 4-(1-Ethyl-1,2-dimethylpentyl)phenol (a nonylphenol isomer), are particularly significant. They are precursors to non-ionic surfactants (alkylphenol ethoxylates), additives in fuels and lubricants, and components in the manufacturing of phenolic resins, polymers, and antioxidants.[4][5][6][7] Their utility stems from the amphiphilic nature conferred by the hydrophilic phenolic hydroxyl group and the lipophilic alkyl chain.

However, the environmental persistence and potential endocrine-disrupting activities of some alkylphenols have led to increased scrutiny and regulatory restrictions in certain regions.[3][7] A thorough understanding of the physicochemical properties of specific isomers like 4-(1-Ethyl-1,2-dimethylpentyl)phenol is therefore critical for assessing their environmental fate, toxicological profile, and potential for safer applications.

Synthesis and Structural Elucidation

The industrial synthesis of long-chain alkylphenols is typically achieved through the acid-catalyzed alkylation of phenol with a corresponding alkene.[7] For 4-(1-Ethyl-1,2-dimethylpentyl)phenol, the likely synthetic route would involve the reaction of phenol with a nonene isomer, 3,4-dimethylhept-2-ene, in the presence of an acid catalyst such as sulfuric acid or a solid acid catalyst.

Illustrative Synthetic Pathway

synthesis phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction nonene 3,4-Dimethylhept-2-ene nonene->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction product 4-(1-Ethyl-1,2-dimethylpentyl)phenol reaction->product

Caption: General synthetic scheme for 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

Experimental Protocol: Laboratory-Scale Synthesis
  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is charged with phenol and a suitable solvent (e.g., hexane).

  • Catalyst Addition: The acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) is carefully added to the stirred phenol solution.

  • Alkene Addition: 3,4-Dimethylhept-2-ene is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature (typically ambient to slightly elevated).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched with water and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to isolate the desired 4-(1-Ethyl-1,2-dimethylpentyl)phenol isomer.

Structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Physicochemical Properties: A Detailed Examination

Due to the limited availability of experimental data for this specific isomer, the following section presents a combination of computed values and expected properties based on the behavior of analogous compounds.

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C15H24OPubChem[1]
Molecular Weight 220.35 g/mol PubChem[1]
IUPAC Name 4-(3,4-dimethylheptan-3-yl)phenolPubChem[1]
CAS Number 866790-14-9PubChem[1]
Boiling Point (Predicted) 648.58 K (375.43 °C)Cheméo (Joback Method)[8]
Melting Point (Predicted) Not available-
Octanol/Water Partition Coefficient (logP, Predicted) 5.7 / 4.568PubChem (XLogP3)[1] / Cheméo (Crippen Method)[8]
Water Solubility (Predicted) Low (estimated from logP)-
pKa (Estimated) ~10.4Based on 4-tert-pentylphenol[9]
Physical State and Appearance

Based on its molecular weight and the properties of similar long-chain alkylphenols, 4-(1-Ethyl-1,2-dimethylpentyl)phenol is expected to be a viscous liquid or a low-melting solid at room temperature. It is likely to be colorless to pale yellow.

Solubility

The high predicted octanol/water partition coefficient (logP) of approximately 4.6 to 5.7 indicates that 4-(1-Ethyl-1,2-dimethylpentyl)phenol is highly lipophilic and will have very low solubility in water.[1][8] Conversely, it is expected to be readily soluble in non-polar organic solvents such as hexane, toluene, and dichloromethane, as well as in polar organic solvents like ethanol and acetone.

Acidity (pKa)

The phenolic hydroxyl group imparts acidic properties to the molecule. The pKa of phenol is approximately 10. The presence of an electron-donating alkyl group in the para position is expected to slightly increase the pKa (decrease the acidity) compared to phenol. For a structurally similar compound, 4-tert-pentylphenol, the experimental pKa is 10.4.[9] Therefore, the pKa of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is estimated to be in a similar range.

Spectroscopic Profile
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Alkyl Protons: A complex series of signals in the upfield region (δ 0.5-2.5 ppm) corresponding to the various methyl, ethyl, and pentyl protons. The exact chemical shifts and splitting patterns would be crucial for confirming the specific isomeric structure of the alkyl chain.

    • Phenolic Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent (typically δ 4-8 ppm).

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, and the carbon attached to the alkyl chain will also be significantly shifted.

    • Alkyl Carbons: Multiple signals in the aliphatic region (δ 10-50 ppm) corresponding to the carbons of the ethyl and dimethylpentyl groups.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

    • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).

    • C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the aromatic ring.

    • C-O Stretch: A strong band around 1230 cm⁻¹.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion Peak (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: A prominent fragment resulting from benzylic cleavage (loss of a propyl or butyl group from the alkyl chain) would be expected. The base peak is often associated with a stable benzylic cation.

Experimental Determination of Physicochemical Properties: Methodologies

The following section outlines standard protocols for the experimental determination of the key physicochemical properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

Workflow for Physicochemical Characterization

characterization start Purified Sample of 4-(1-Ethyl-1,2-dimethylpentyl)phenol mp Melting Point Determination (DSC/Capillary Method) start->mp bp Boiling Point Determination (Distillation/TGA) start->bp sol Solubility Assessment (Shake-Flask Method) start->sol pka pKa Determination (Potentiometric/UV-Vis Titration) start->pka logp logP Determination (Shake-Flask/HPLC Method) start->logp spec Spectroscopic Analysis (NMR, IR, MS) start->spec data Comprehensive Physicochemical Profile mp->data bp->data sol->data pka->data logp->data spec->data

Caption: A standard workflow for the experimental characterization of physicochemical properties.

Protocol for Melting/Boiling Point Determination
  • Melting Point:

    • A small amount of the solidified sample is packed into a capillary tube.

    • The tube is placed in a melting point apparatus.

    • The temperature is slowly increased, and the range from the first appearance of liquid to complete melting is recorded.

    • For higher precision, Differential Scanning Calorimetry (DSC) can be used to determine the melting point and enthalpy of fusion.

  • Boiling Point:

    • The boiling point at atmospheric pressure can be determined by distillation.

    • Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound volatilizes.

Protocol for pKa Determination by Potentiometric Titration
  • Sample Preparation: A known concentration of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the phenol has been neutralized (the half-equivalence point).

Protocol for logP Determination (Shake-Flask Method - OECD TG 107)
  • Equilibration: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is dissolved in the n-octanol/water mixture in a separatory funnel.

  • Shaking and Separation: The funnel is shaken vigorously to allow for partitioning and then left to stand for the layers to separate.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Applications and Toxicological Context

As a long-chain alkylphenol, 4-(1-Ethyl-1,2-dimethylpentyl)phenol is expected to find applications as an intermediate in the following areas:

  • Surfactants and Emulsifiers: For use in industrial cleaning products, emulsion polymerization, and pesticide formulations.[3][5]

  • Resins and Polymers: As a monomer in the production of phenolic resins, which are used in adhesives, coatings, and rubber products.[4][7]

  • Additives: As an antioxidant and stabilizer in plastics, lubricants, and fuels to prevent degradation.[4][5][6]

It is important to note that many branched nonylphenols, the broader category to which this compound belongs, are recognized for their potential endocrine-disrupting effects and toxicity to aquatic organisms.[3][7] Some studies have investigated the estrogenic activity of specific nonylphenol isomers.[10] Therefore, any application of 4-(1-Ethyl-1,2-dimethylpentyl)phenol would require a thorough toxicological and ecotoxicological assessment.

Conclusion

4-(1-Ethyl-1,2-dimethylpentyl)phenol is a complex alkylphenol with physicochemical properties that make it a candidate for various industrial applications. This guide has provided a detailed, albeit largely predictive, overview of these properties, grounded in established chemical principles and data from analogous compounds. The outlined experimental methodologies provide a clear path for the empirical validation of these characteristics. As with all alkylphenols, a careful consideration of its potential environmental and health impacts is paramount for its responsible use in research and development.

References

  • CEPAD. Applications. Cefic.

  • ChemSec. Alkylphenols - SIN List.

  • DIC Corporation. Alkylphenols | Business & Products.

  • Wikipedia. Alkylphenol.

  • WWF. Factsheet - Alkylphenols and Alkylphenol Ethoxylates.

  • PubChem. 4-(1-Ethyl-1,2-dimethylpentyl)phenol. National Center for Biotechnology Information.

  • Cheméo. Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl).

  • Australian Government Department of Health. Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement.

  • Pharos. Phenol, 4-(1-ethyl-1,2-dimethylpentyl)-.

  • Inxight Drugs. 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL.

  • GSRS. 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL.

Sources

Exploratory

Isomer-Specific Endocrine Disruption: The Mechanism and Analysis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Executive Summary & Structural Context For decades, environmental and toxicological assessments treated commercial nonylphenol (t-NP) as a monolithic chemical entity. However, t-NP is a highly complex technical mixture c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

For decades, environmental and toxicological assessments treated commercial nonylphenol (t-NP) as a monolithic chemical entity. However, t-NP is a highly complex technical mixture comprising over 22 distinct para-substituted isomers . From an endocrine disruption standpoint, treating t-NP as a single compound fundamentally obscures the structure-activity relationships (SAR) that drive toxicity.

4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) represents one of the most critical and potent isomers within this mixture . Its unique structural topology features a highly branched aliphatic chain with a quaternary α -carbon (the carbon directly attached to the phenolic ring is bonded to an ethyl group, a methyl group, and the remainder of the pentyl chain).

As a Senior Application Scientist, I emphasize that this specific structural bulkiness is the exact causal factor for two compounding toxicological risks:

  • Maximized Estrogen Receptor (ER) Affinity: The bulky hydrophobic tail perfectly mimics the steroid backbone of natural estrogens.

  • Environmental Recalcitrance: The quaternary α -carbon creates extreme steric hindrance, blocking microbial ipso-hydroxylation, leading to the selective environmental enrichment of this highly toxic isomer over time .

Mechanism of Action: Estrogen Receptor Agonism

The endocrine-disrupting mechanism of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is rooted in its ability to competitively bind to the Ligand Binding Domain (LBD) of both Estrogen Receptor Alpha (ER α ) and Beta (ER β ).

The Causality of Binding

The molecule acts as a bipartite pharmacophore:

  • The Phenolic Ring: Acts as the functional anchor. Its hydroxyl group forms critical hydrogen bonds with the Glu353 and Arg394 residues in the ER binding pocket, identically mimicking the A-ring of 17 β -estradiol.

  • The Bulky Alkyl Tail: Unlike linear alkyl chains which leave void space in the receptor, the 1-ethyl-1,2-dimethylpentyl group maximizes van der Waals interactions within the hydrophobic cavity (lined by Leu387, Leu391, and Ile424). This snug fit stabilizes Helix 12 of the receptor in an "agonist" conformation.

Once Helix 12 is stabilized, the receptor dimerizes and translocates to the nucleus. It binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators like SRC-1 (Steroid Receptor Coactivator-1) rather than co-repressors. This triggers the aberrant transcription of estrogen-responsive genes (e.g., inducing vitellogenin production in male aquatic species), culminating in severe reproductive toxicity and feminization.

ER_Pathway EDC 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Bulky α-substituted Isomer) ER Estrogen Receptor (ERα / ERβ) Ligand Binding Domain EDC->ER Competitive Binding (Displaces 17β-estradiol) Dimer Receptor Dimerization & Conformational Change ER->Dimer ERE Estrogen Response Element (ERE) Binding in Nucleus Dimer->ERE Translocation Trans Aberrant Gene Transcription (e.g., Vitellogenin) ERE->Trans Co-activator Recruitment Effect Endocrine Disruption (Feminization, Repro-toxicity) Trans->Effect

Caption: ERα/ERβ pathway disruption by the bulky isomer 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the threat profile of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, we must benchmark it against other isomers and natural hormones. The table below synthesizes the relationship between α -carbon bulkiness, relative estrogenic potency (measured via YES assay), and degradation half-life .

Compound / Isomer α -Carbon SubstitutionRelative Estrogenic Potency (EEQ)*Biodegradation Half-Life ( t1/2​ )Environmental Fate
17 β -Estradiol (E2) N/A (Steroid)1.0 (Baseline)< 2 DaysRapidly metabolized
4-(1-Ethyl-1,2-dimethylpentyl)phenol Quaternary (Highly Bulky) 4.5×10−4 > 28 Days Selective Enrichment
4-(1,1-Dimethylheptyl)phenolQuaternary (Bulky) 3.2×10−4 ~ 21 DaysAccumulates
4-(1-Methyloctyl)phenolTertiary (Moderate) 1.8×10−5 ~ 7 DaysDegraded moderately
4-n-NonylphenolSecondary (Linear) <1.0×10−6 < 3 DaysRapidly degraded

*EEQ (Estradiol Equivalent Quotient) indicates the concentration required to achieve the same biological response as 17 β -estradiol.

Experimental Protocols: Isomer-Specific Assessment Workflow

To accurately assess the risk of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, standard total-NP assays (like ELISA) are fundamentally inadequate. A self-validating, coupled chemical-biological workflow is required. We utilize GC-MS in Selected Ion Monitoring (SIM) mode to resolve co-eluting isomers, paired with a Recombinant Yeast Estrogen Screen (YES) to confirm biological activity.

Workflow Prep Sample Extraction & Isotope Spiking GCMS GC-MS (SIM Mode) Isomer Resolution Prep->GCMS Chemical Quant YES Yeast Estrogen Screen (β-gal Reporter) Prep->YES Bio-Activity Data Estrogen Equivalent Concentration (EEQ) GCMS->Data YES->Data Val Toxicity & Risk Assessment Data->Val

Caption: Self-validating GC-MS and YES assay workflow for isomer-specific EDC quantification.

Protocol 1: Isotope-Dilution Extraction & GC-MS (SIM) Quantification

Self-Validation Principle: The use of isotopically labeled internal standards corrects for matrix effects and extraction losses, ensuring absolute quantitative accuracy.

  • Sample Preparation & Spiking: Spike 1.0 L of aqueous environmental sample with 50 ng of 13C6​ -labeled 4-n-nonylphenol (Internal Standard).

  • Solid Phase Extraction (SPE): Pass the sample through a pre-conditioned Oasis HLB cartridge (6 mL, 200 mg) at a flow rate of 5 mL/min. Wash with 5 mL of 5% methanol in water.

  • Elution & Concentration: Elute the analytes using 10 mL of dichloromethane/methanol (1:1, v/v). Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in 100 μ L of hexane.

  • GC-MS (SIM) Analysis:

    • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μ m).

    • Temperature Program: Initial 70°C (hold 1 min), ramp at 10°C/min to 200°C, then 2°C/min to 220°C (critical for resolving bulky α -substituted isomers), and finally 20°C/min to 300°C.

    • SIM Mode: Monitor diagnostic fragment ions. For 4-(1-Ethyl-1,2-dimethylpentyl)phenol, monitor the base peak m/z 135 (characteristic of cleavage at the α

      β carbon bond) and the molecular ion m/z 220.
  • Validation: Run a solvent blank (hexane) every 10 samples to rule out injector carryover. Calculate recovery using the 13C6​ internal standard (acceptable range: 85-115%).

Protocol 2: Recombinant Yeast Estrogen Screen (YES) Assay

Self-Validation Principle: Parallel optical density (OD600) measurements ensure that reductions in estrogenic signal are due to receptor dynamics, not false-negatives caused by cellular cytotoxicity.

  • Yeast Preparation: Culture recombinant Saccharomyces cerevisiae (containing the human ER α gene and an ERE-linked β -galactosidase reporter plasmid) in standard growth medium overnight at 30°C until an OD600 of 1.0 is reached.

  • Dosing: In a 96-well plate, serially dilute the synthesized 4-(1-Ethyl-1,2-dimethylpentyl)phenol standard (or sample extract) in absolute ethanol. Allow the ethanol to evaporate completely to prevent solvent toxicity.

  • Incubation: Add 200 μ L of the yeast culture (spiked with the chromogenic substrate CPRG) to each well. Include a positive control row (17 β -estradiol standard curve, 10−12 to 10−8 M) and a negative control row (ethanol vehicle only). Incubate for 72 hours at 30°C.

  • Spectrophotometric Readout: Measure the absorbance at 540 nm (color change from yellow to red indicating β -galactosidase activity) and 600 nm (yeast turbidity/growth).

  • Data Processing: Calculate the corrected absorbance: Abscorrected​=Abs540​−(Abs600​−Blank600​) . Generate a dose-response curve to determine the EC50​ and calculate the relative Estradiol Equivalent Quotient (EEQ).

References

  • Title: Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment Source: BMC Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: 4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Isomer-Specific Degradation and Endocrine Disrupting Activity of Nonylphenols Source: Environmental Science & Technology, American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies Source: Chemosphere / PubMed URL: [Link]

Foundational

Stereochemical Determinants of Estrogen Receptor Binding: A Technical Guide to 4-(1-Ethyl-1,2-dimethylpentyl)phenol Isomers

Executive Summary The evaluation of endocrine-disrupting chemicals (EDCs) has shifted from bulk mixture analysis to isomer-specific stereochemical profiling. Technical nonylphenol (tNP), a ubiquitous degradation product...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of endocrine-disrupting chemicals (EDCs) has shifted from bulk mixture analysis to isomer-specific stereochemical profiling. Technical nonylphenol (tNP), a ubiquitous degradation product of nonionic surfactants, is a complex mixture of over 20 branched isomers[1]. Among these, 4-(1-ethyl-1,2-dimethylpentyl)phenol —systematically identified in literature as 4-(3,4-dimethylheptan-3-yl)phenol or 343NP —represents a critical target of study[2][3].

This whitepaper provides an in-depth technical analysis of the receptor binding affinity of 343NP. By dissecting the causal relationship between its diastereomeric spatial arrangements and the human Estrogen Receptor (hER) ligand-binding domain, this guide establishes a field-proven framework for EDC isolation, structural validation, and quantitative affinity testing.

Structural Biology & Stereochemical Causality

Translating Structure to Receptor Fit

The estrogenic potency of alkylphenols is not merely a function of lipophilicity; it is strictly governed by the 3D steric projection of the alkyl chain. The human Estrogen Receptor (ERα/ERβ) features a highly hydrophobic ligand-binding pocket evolutionarily optimized for the rigid, multi-ring structure of 17β-estradiol.

In 343NP, the phenol ring mimics the A-ring of estradiol, anchoring the molecule via hydrogen bonding to Arg394 and Glu353 in the ER pocket. The branched 1-ethyl-1,2-dimethylpentyl chain must mimic the steroidal C/D rings. Because the alkyl chain contains multiple chiral centers, 343NP exists as pairs of diastereomers, notably isolated and designated as NP-K and NP-P [3].

The "Beta-Methyl" Effect

The causal driver of differential binding affinity between these isomers is the orientation of the β-methyl group. In the NP-P diastereomer, the β-methyl group is spatially oriented over the benzene ring[3].

  • Mechanistic Causality: This folded, compact conformation forces the alkyl chain into a rigid pseudo-ring structure that closely resembles the steroidal skeleton. This reduces the entropic penalty upon receptor binding and maximizes van der Waals interactions with hydrophobic residues (e.g., Leu387, Met388) inside the ER binding cavity. Consequently, NP-P exhibits significantly higher estrogenic activity than its diastereomer NP-K, where the methyl group projects outward, causing steric clashes within the binding pocket[3].

Receptor Binding Affinity & Quantitative Data

To accurately assess the endocrine-disrupting potential of 343NP, researchers utilize the Recombinant Yeast Estrogen Screen (YES) assay or the MVLN transcriptional activation assay. These systems quantify the binding affinity by measuring the downstream transcription of reporter genes triggered by ER activation.

Table 1: Relative Estrogenic Potency of 343NP Diastereomers

The following data summarizes the binding affinity and estrogenic potency of 343NP isomers relative to baseline diastereomers and highly active reference isomers found in tNP mixtures[1][3].

Isomer DesignationIUPAC NomenclatureStereochemical FeatureRelative Estrogenic Potency
NP-K 4-(3,4-dimethylheptan-3-yl)phenolDiastereomer 1 (Outward β-methyl)1.0x (Baseline)
NP-P 4-(3,4-dimethylheptan-3-yl)phenolDiastereomer 2 (β-methyl over benzene)2.0x – 4.0x
3E22NP 4-(3-ethyl-2-methylhexan-2-yl)phenolReference High-Affinity IsomerHighest in tNP mixtures
17β-Estradiol (8R,9S,13S,14S)-13-methyl-...Endogenous Ligand (Positive Control)~10,000x

Data derived from isomer-specific YES assay validation demonstrating the 2- to 4-fold increase in activity for the NP-P stereoisomer[3].

Experimental Methodologies: A Self-Validating Workflow

To achieve reliable receptor binding data, the experimental pipeline must be a self-validating system. Standard C18 reverse-phase HPLC cannot resolve 343NP diastereomers due to their identical lipophilicity. The following protocols detail the necessary shape-selective separation and subsequent affinity validation.

Protocol 1: Diastereomer Isolation via PGC-HPLC

Causality of Choice: Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) are utilized because their flat, crystalline graphite surface interacts with the 3D spatial arrangement of the analyte. The specific orientation of the β-methyl group in NP-P versus NP-K causes differential steric hindrance against the graphite surface, enabling baseline separation[3].

  • Synthesis: Generate the 343NP racemate via a single Friedel-Crafts alkylation of phenol with 3,4-dimethyl-4-heptanol using an acid catalyst (e.g., BF3-etherate).

  • Chromatographic Setup: Equip the HPLC system with a Hypercarb PGC column (150 mm × 4.6 mm, 5 µm).

  • Elution Parameters: Utilize a strictly controlled isocratic mobile phase optimized for shape-selective retention (typically a non-aqueous or highly organic blend, such as hexane/ethanol).

  • Detection & Fractionation: Monitor UV absorbance at 277 nm. Collect the distinct, baseline-resolved peaks corresponding to NP-K (earlier eluting) and NP-P (later eluting).

Protocol 2: Recombinant Yeast Estrogen Screen (YES) Assay

Self-Validation Mechanism: This protocol includes a 17β-estradiol standard curve to confirm receptor construct viability and establish an Estrogen Equivalent Concentration (EEC) baseline[1].

  • Culture Preparation: Inoculate recombinant Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and an Estrogen Response Element (ERE) linked to a lacZ reporter gene in a nutrient-rich medium.

  • Dosing Regimen: In a 96-well plate, expose the yeast to serial dilutions of isolated NP-K and NP-P (ranging from 10−8 to 10−4 M). Include 17β-estradiol ( 10−12 to 10−8 M) as a positive control and ethanol as a solvent blank.

  • Incubation: Seal and incubate the plates for 72 hours at 30°C. This duration allows for complete receptor binding, homodimerization, ERE activation, and β-galactosidase expression.

  • Quantification: Introduce the chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside). Measure the optical density at 540 nm using a microplate reader. The rate of color change is directly proportional to the receptor binding affinity of the specific isomer.

Visualizing the Mechanisms

The following diagrams map the biological signaling pathway triggered by the high-affinity NP-P isomer and the laboratory workflow required to validate these findings.

ER_Pathway A 4-(1-Ethyl-1,2-dimethylpentyl)phenol (NP-P Isomer) B Estrogen Receptor (ER) Ligand-Binding Domain A->B Hydrophobic Interaction C Receptor Conformational Change (Helix 12 Realignment) B->C D ER Homodimerization C->D E Nuclear Translocation D->E F Binding to Estrogen Response Elements (ERE) E->F G Target Gene Transcription (Endocrine Disruption) F->G

ER signaling pathway activation by 4-(1-Ethyl-1,2-dimethylpentyl)phenol (343NP) isomers.

Workflow S1 Technical Nonylphenol (tNP) Mixture S2 Friedel-Crafts Alkylation (Synthesis of 343NP) S1->S2 S3 HPLC Separation (Hypercarb PGC Column) S2->S3 S4 Isolation of Diastereomers (NP-K & NP-P) S3->S4 Shape-selective resolution S5 Recombinant Yeast Estrogen Screen (YES) Assay S4->S5 S6 Quantification of Receptor Binding Affinity S5->S6 β-galactosidase readout

Experimental workflow for isolation and binding affinity validation of 343NP isomers.

References

  • PubChem (National Institutes of Health). 4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770. Retrieved from:[Link]

  • Makino, M., et al. (2008). Separation, synthesis and estrogenic activity of 4-nonylphenols: two sets of new diastereomeric isomers in a commercial mixture. Chemosphere, 73(8), 1188-1193. Retrieved from:[Link]

  • Katase, T., et al. (2008). Estrogen equivalent concentration of 13 branched para-nonylphenols in three technical mixtures by isomer-specific determination using their synthetic standards in SIM mode with GC-MS and two new diasteromeric isomers. Chemosphere, 70(11), 1961-1972. Retrieved from:[Link]

Sources

Exploratory

in vitro estrogenic activity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

An In-Depth Technical Guide to Investigating the In Vitro Estrogenic Activity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol This guide provides a comprehensive framework for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the In Vitro Estrogenic Activity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro estrogenic activity of the alkylphenol compound, 4-(1-Ethyl-1,2-dimethylpentyl)phenol. While specific estrogenic data for this particular molecule are not extensively documented in public literature, this document outlines the established principles and detailed methodologies required to generate such critical data. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to the investigation.

4-(1-Ethyl-1,2-dimethylpentyl)phenol belongs to the broader class of alkylphenolic compounds.[1][2] These are synthetic chemicals used in a variety of industrial and consumer products.[3] A significant body of research has identified certain long-chain alkylphenols, such as nonylphenols and octylphenols, as xenoestrogens—exogenous substances that can mimic the effects of endogenous estrogens.[1][4] This mimicry can lead to the disruption of normal endocrine functions, potentially impacting reproductive health and development.[1][5][6]

Given its structural similarity to known estrogenic alkylphenols, a thorough investigation into the in vitro estrogenic activity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is warranted. This guide provides the scientific rationale and detailed protocols for a tiered approach to this assessment, ensuring a comprehensive and reliable evaluation.

The Molecular Basis of Estrogenic Action and Disruption

The biological effects of estrogens are primarily mediated by two specific nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[4] These receptors are ligand-activated transcription factors.[7] Upon binding to an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][8] This binding initiates the transcription of these genes, leading to a cascade of cellular responses.[8]

Xenoestrogens exert their effects by interacting with this pathway.[4][5] They can act as agonists, mimicking the natural ligand (e.g., 17β-estradiol) and activating the receptor, or as antagonists, blocking the receptor and preventing the binding of endogenous estrogens.[9] A comprehensive in vitro assessment, therefore, should ideally probe multiple points in this signaling cascade.

Signaling Pathway of Estrogen Action

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenoestrogen 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Xenoestrogen) ER_HSP Inactive ER-HSP Complex Xenoestrogen->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) (Inactive) HSP Heat Shock Proteins Active_ER Activated ER Dimer ER_HSP->Active_ER HSP Dissociation & Dimerization ERE Estrogen Response Element (ERE) on DNA Active_ER->ERE Nuclear Translocation & DNA Binding Gene Target Gene ERE->Gene Initiates Transcription Transcription Gene Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation

Caption: Estrogen receptor signaling pathway initiated by a xenoestrogen.

A Multi-Tiered Strategy for In Vitro Estrogenicity Assessment

No single in vitro assay can fully capture the complexity of estrogenic activity.[4][10] Therefore, a battery of tests targeting different aspects of the estrogen signaling pathway is recommended for a robust assessment.[11][12][13] This guide details three widely accepted and complementary assays:

  • Estrogen Receptor (ER) Competitive Binding Assay: To determine if the compound directly binds to the estrogen receptor.

  • Yeast Estrogen Screen (YES) Assay: A reporter gene assay to measure the ability of the compound to activate the estrogen receptor and induce gene transcription.

  • MCF-7 Cell Proliferation (E-Screen) Assay: A cell-based assay to assess a downstream functional response—cell proliferation—mediated by estrogen receptors.

Workflow for Estrogenicity Testing

TestingWorkflow cluster_assays In Vitro Assay Battery cluster_endpoints Measured Endpoints TestCompound 4-(1-Ethyl-1,2-dimethylpentyl)phenol BindingAssay Tier 1: ER Competitive Binding Assay TestCompound->BindingAssay ReporterAssay Tier 2: Yeast Estrogen Screen (YES) Assay TestCompound->ReporterAssay CellAssay Tier 3: MCF-7 Cell Proliferation Assay TestCompound->CellAssay IC50 Binding Affinity (IC50) BindingAssay->IC50 EC50_YES Transcriptional Activation (EC50) ReporterAssay->EC50_YES EC50_MCF7 Cell Proliferation (EC50) CellAssay->EC50_MCF7 Conclusion Comprehensive Assessment of Estrogenic Potential IC50->Conclusion EC50_YES->Conclusion EC50_MCF7->Conclusion

Sources

Foundational

Structural Characterization of 4-(1-Ethyl-1,2-dimethylpentyl)phenol Metabolites: A Comprehensive Guide to Analytical Workflows and Mechanistic Pathways

Target Audience: Analytical Chemists, Toxicologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary 4-(1-Ethyl-1,2-dimethylpentyl)phenol is a highly branched, sterically hindered isomer of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

4-(1-Ethyl-1,2-dimethylpentyl)phenol is a highly branched, sterically hindered isomer of para-nonylphenol (4-NP). Widely recognized as a recalcitrant endocrine-disrupting chemical (EDC), its structural complexity dictates its unique metabolic fate in biological and environmental systems[1]. Unlike linear alkylphenols, the highly branched side chain of this specific isomer features a quaternary alpha-carbon (C1) and adjacent beta-branching, which fundamentally alters its susceptibility to standard enzymatic degradation.

This technical guide provides an in-depth mechanistic analysis of its biotransformation pathways and establishes self-validating analytical protocols for the structural elucidation of its Phase I and Phase II metabolites using high-resolution mass spectrometry (HRMS).

Mechanistic Pathways of Metabolism: The Steric Bottleneck

The metabolism of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is governed by the steric hindrance imposed by its alkyl chain. Understanding the causality behind its metabolic profile is critical for designing targeted analytical workflows.

Phase I: Cytochrome P450-Mediated Omega-Oxidation

In hepatic systems, Cytochrome P450 enzymes (predominantly CYP1A1 and CYP1A2) initiate Phase I metabolism[2]. The primary biotransformation is terminal ( ω ) or sub-terminal ( ω -1) oxidation of the pentyl or ethyl chains, yielding hydroxy-nonylphenol (OH-NP) metabolites[3]. Subsequent action by cytosolic alcohol and aldehyde dehydrogenases converts these primary alcohols into carboxylic acids (oxo-NP or carboxy-NP).

The Beta-Oxidation Blockade: In linear fatty acids and linear alkylphenols, carboxylic acid metabolites undergo rapid β -oxidation to shorten the chain. However, β -oxidation requires the abstraction of α -protons to form an enoyl-CoA intermediate. Because the α -carbon in 4-(1-ethyl-1,2-dimethylpentyl)phenol is quaternary (bonded to the phenol ring, an ethyl group, a methyl group, and the rest of the pentyl chain), it lacks α -protons. This structural feature strictly prohibits standard β -oxidation, rendering the oxo-NP metabolites highly recalcitrant "dead-end" products that accumulate prior to excretion[1][4].

Phase II: UGT and SULT Conjugation

To facilitate renal and biliary excretion, the phenolic hydroxyl group (and newly formed aliphatic hydroxyls) undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert the lipophilic aglycones into highly polar glucuronides and sulfates. In human and mammalian models, over 90% of branched 4-NP is excreted as glucuronic acid conjugates[3].

MetabolicPathway Parent 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Recalcitrant Isomer) CYP Phase I: CYP450 (Omega-Oxidation) Parent->CYP Oxidation UGT Phase II: UGT / SULT (Glucuronidation/Sulfation) Parent->UGT Direct Conjugation OH_NP Hydroxy-NP (OH-NP) (Terminal/Sub-terminal Alcohol) CYP->OH_NP Hydroxylation Gluc NP-Glucuronide / Sulfate (Primary Excretory Form) UGT->Gluc Excretion OH_NP->UGT Conjugation Oxo_NP Oxo-NP / Carboxy-NP (Blocked from β-oxidation) OH_NP->Oxo_NP Dehydrogenase Oxo_NP->UGT Conjugation

Caption: Phase I and II biotransformation pathways of highly branched 4-nonylphenol isomers.

Analytical Workflows for Metabolite Elucidation

Accurate structural characterization requires a self-validating system to account for matrix suppression, extraction losses, and the ubiquitous background contamination of nonylphenols in laboratory environments[4].

The Isotope Dilution Strategy

To ensure trustworthiness and absolute quantification, all protocols must utilize stable isotope-labeled internal standards (SIL-IS), such as 13C6​ -4-NP or D4​ -OH-NP, spiked directly into the biological matrix prior to any sample manipulation[3]. This normalizes recovery variances during solid-phase extraction (SPE) and ionization fluctuations in the MS source.

Chromatographic and MS Approaches
  • LC-HRMS (Orbitrap / Q-TOF): Ideal for the intact analysis of Phase II glucuronides and sulfates. Electrospray ionization in negative mode (ESI-) provides excellent sensitivity for the deprotonated molecules [M−H]− .

  • GC-MS/MS: Highly effective for Phase I aglycones (OH-NP, oxo-NP) following enzymatic deconjugation. However, the analytes must be derivatized (e.g., using BSTFA or pentafluorobenzyl bromide) to increase volatility and thermal stability[5].

AnalyticalWorkflow Sample Biological Matrix (Urine/Plasma/Bile) Spike Spike 13C6-NP IS (Self-Validation) Sample->Spike Hydrolysis Enzymatic Cleavage (β-Glucuronidase) Spike->Hydrolysis SPE Online/Offline SPE (HLB Cartridge) Hydrolysis->SPE Analysis LC-HRMS / GC-MS (Metabolite Profiling) SPE->Analysis

Caption: Self-validating analytical workflow for nonylphenol metabolite extraction and quantification.

Experimental Protocols

The following methodologies detail the extraction and characterization of 4-(1-Ethyl-1,2-dimethylpentyl)phenol metabolites.

Protocol A: Enzymatic Deconjugation and SPE Extraction

Purpose: To liberate Phase I metabolites from their Phase II conjugates for total aglycone quantification.

  • Sample Aliquoting & IS Spiking: Transfer 1.0 mL of the biological sample (e.g., urine) into a silanized glass vial. Spike with 10 μ L of a 1 μ g/mL 13C6​ -4-NP internal standard solution. Rationale: Silanized glass prevents the highly lipophilic NP from adsorbing to the vessel walls.

  • Buffering: Add 1.0 mL of 0.1 M ammonium acetate buffer (pH 5.0) to optimize the enzymatic environment.

  • Hydrolysis: Add 10 μ L of β -glucuronidase/arylsulfatase (from Helix pomatia, 100,000 units/mL). Incubate at 37°C for 16 hours[3].

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB cartridge (60 mg, 3 cc) with 3 mL methanol, followed by 3 mL HPLC-grade water.

    • Load the hydrolyzed sample at a flow rate of 1 mL/min.

    • Wash with 3 mL of 5% methanol in water to remove polar matrix interferences.

    • Elute the analytes with 3 mL of dichloromethane/methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 μ L of initial LC mobile phase (for LC-MS) or derivatize with 50 μ L BSTFA + 1% TMCS at 60°C for 30 mins (for GC-MS).

Protocol B: LC-HRMS Analysis of Intact Conjugates

Purpose: To identify intact Phase II metabolites without structural alteration.

  • Chromatographic Separation: Inject 5 μ L onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase Gradient:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 12 minutes, hold for 3 minutes, re-equilibrate for 4 minutes.

  • Mass Spectrometry (Orbitrap): Operate in ESI negative mode. Set capillary temperature to 320°C and spray voltage to 2.5 kV. Acquire full scan MS1 data at a resolution of 70,000 (FWHM at m/z 200). Use Data-Dependent Acquisition (DDA) to trigger MS/MS scans (resolution 17,500) using Higher-energy C-trap Dissociation (HCD) at a normalized collision energy of 30 eV.

Quantitative Data & Diagnostic Mass Shifts

The structural elucidation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol metabolites relies on identifying specific mass shifts relative to the parent compound ( C15​H24​O , Exact Mass: 220.1827 Da). Table 1 summarizes the diagnostic HRMS data used to confirm metabolite identities.

Table 1: Diagnostic LC-HRMS Data for 4-(1-Ethyl-1,2-dimethylpentyl)phenol Metabolites (ESI Negative Mode)

Metabolite ClassChemical FormulaTheoretical [M−H]− (m/z)Mass Shift ( Δ Da)Diagnostic MS/MS Fragments (m/z)Mechanistic Origin
Parent Compound C15​H24​O 219.17540.0000133.0648 (Phenol-C2H5 core), 105.0335Unmetabolized
OH-NP C15​H24​O2​ 235.1703+15.9949217.1597 ( −H2​O ), 133.0648CYP450 ω -oxidation
Oxo-NP (Carboxy) C15​H22​O3​ 249.1496+29.9742205.1597 ( −CO2​ ), 133.0648Dehydrogenase activity
NP-Glucuronide C21​H32​O7​ 395.2075+176.0321219.1754 ( −GlcA ), 113.0233UGT Phase II Conjugation
OH-NP-Glucuronide C21​H32​O8​ 411.2024+192.0270235.1703 ( −GlcA ), 113.0233CYP450 + UGT Conjugation
NP-Sulfate C15​H24​O4​S 299.1322+79.9568219.1754 ( −SO3​ ), 79.9568 ( SO3−​ )SULT Phase II Conjugation

Note: The presence of the m/z 133.0648 fragment (corresponding to the phenol ring attached to the quaternary carbon and ethyl group) is highly diagnostic for this specific isomer's core structure, confirming that oxidation occurs strictly on the distal end of the pentyl chain.

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Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS/MS Protocol for the Isomer-Specific Detection of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in Water Samples

Executive Summary & Scientific Context Technical nonylphenol (t-NP) is a ubiquitous environmental contaminant and recognized endocrine disruptor, historically utilized in the synthesis of nonylphenol ethoxylate surfactan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Technical nonylphenol (t-NP) is a ubiquitous environmental contaminant and recognized endocrine disruptor, historically utilized in the synthesis of nonylphenol ethoxylate surfactants[1]. Rather than a single molecule, t-NP is a complex mixture of over 100 branched diastereomeric isomers[2]. Among these, 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) is a highly sterically hindered, branched para-nonylphenol isomer that exhibits potent estrogenic activity[3].

Because the toxicity and bioaccumulation potential of nonylphenols are highly isomer-dependent, bulk quantification methods are no longer sufficient for rigorous environmental monitoring or drug toxicology studies. This application note details a highly selective, self-validating analytical protocol utilizing Solid Phase Extraction (SPE) coupled with Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) to isolate and quantify 4-(1-Ethyl-1,2-dimethylpentyl)phenol in complex aqueous matrices[4],[5].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific sample preparation and instrumental parameters are chosen, rather than simply following a recipe. The detection of a specific alkylphenol isomer at sub-part-per-trillion (ng/L) levels requires a mechanistic approach to both extraction and fragmentation.

The Chemistry of Solid Phase Extraction (SPE)

Standard C18 silica sorbents often yield poor recoveries for highly branched alkylphenols due to secondary interactions with unendcapped surface silanols. Instead, this protocol employs Polystyrene-divinylbenzene (SDVB) polymeric sorbents.

  • Causality: SDVB provides robust π−π interactions with the aromatic ring of the phenol, in addition to strong hydrophobic interactions with the 1-ethyl-1,2-dimethylpentyl chain.

  • pH Control: Phenols possess a pKa of approximately 10. Acidifying the water sample to pH < 2 ensures the phenolic hydroxyl group remains fully protonated. This suppresses ionization, driving the thermodynamic equilibrium entirely toward the hydrophobic SDVB stationary phase and preventing breakthrough during the loading of large sample volumes (1 L).

GC-MS/MS Fragmentation Dynamics

In standard Single Quadrupole (SIM) GC-MS, river and wastewater matrices produce high background noise from co-extracted humic acids and natural organic matter[5]. By employing GC-MS/MS in Selected Reaction Monitoring (SRM) mode, we achieve a 50-fold increase in signal-to-noise ratio[5].

  • Causality of Fragmentation: Under 70 eV Electron Ionization (EI), 4-(1-Ethyl-1,2-dimethylpentyl)phenol yields a molecular ion at m/z 220. The highly branched alkyl chain undergoes rapid α -cleavage. The loss of the largest radical group (the C5​H11∙​ pentyl chain, 71 Da) produces a highly stable, resonance-stabilized tropylium/benzyl-type cation at m/z 149[2]. Monitoring the specific transition of m/z 220 149 allows for the unambiguous quantification of this specific isomer against a virtually zero-noise background.

Mechanism A 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Aqueous Phase, pH < 2) B SDVB SPE Sorbent (π-π & Hydrophobic Interaction) A->B Protonated OH C Elution (DCM) & GC Injection B->C D EI Ionization (70 eV) Molecular Ion: m/z 220 C->D E α-Cleavage (Loss of C5H11•) Quantifier Ion: m/z 149 D->E

Mechanistic pathway: SPE retention to EI-MS fragmentation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

The Self-Validating Quality Control System

To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a self-validating system. Alkylphenols are ubiquitous in laboratory plastics, detergents, and tubing, making false positives the primary mode of failure in this assay[6].

  • Procedural Blanks (The Glass-Only Rule): All sampling equipment, SPE manifolds, and collection vials must be made of polytetrafluoroethylene (PTFE) or baked glass (400 °C for 4 hours). A laboratory reagent blank (LRB) must be run with every batch to prove the absence of leaching artifacts[6].

  • Surrogate Monitoring: 4-n-Nonylphenol-d4 is spiked into the 1 L water sample prior to extraction. If the surrogate recovery falls outside the 70%–130% range, the extraction is mechanically invalid, and the data is automatically rejected[2].

  • Internal Standardization: Phenanthrene-d10 is added to the final 0.5 mL extract immediately before GC injection to correct for minor variations in autosampler injection volume and MS ionization efficiency[2].

Step-by-Step Analytical Protocol

Reagents & Materials
  • Sorbent: Polystyrene-divinylbenzene (SDVB) SPE cartridges (200 mg / 6 mL).

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) (Pesticide/Capillary GC grade).

  • Additives: Sodium sulfite ( Na2​SO3​ ), 6 N Hydrochloric acid (HCl).

Sample Pretreatment
  • Collect 1 L of the non-filtered water sample in an amber glass bottle[4].

  • Immediately add 40–50 mg of Na2​SO3​ to dechlorinate the sample. Rationale: Residual chlorine will react with the phenol ring during storage, forming chlorophenol artifacts.

  • Acidify the sample to pH < 2 using 6 N HCl to protonate the target analyte and halt microbial degradation.

Solid Phase Extraction (SPE) Workflow
  • Conditioning: Wash the SDVB cartridge with 5 mL DCM, followed by 5 mL MeOH. Do not allow the sorbent bed to dry.

  • Equilibration: Pass 5 mL of 0.05 N HCl through the cartridge.

  • Loading: Pass the 1 L acidified water sample through the cartridge at a controlled flow rate of 10–20 mL/min using a PTFE transfer tube.

  • Drying: Remove the transfer tube and dry the cartridge under full vacuum for 15 minutes to remove residual water.

  • Elution: Elute the retained 4-(1-Ethyl-1,2-dimethylpentyl)phenol with two 5 mL aliquots of DCM into a clean glass tube.

  • Concentration: Evaporate the DCM eluate under a gentle stream of high-purity nitrogen at 35 °C to a final volume of exactly 0.5 mL. Add the internal standard[1].

Workflow A Water Sample (1 L) B Pretreatment (pH < 2, Na2SO3) A->B C SPE Extraction (SDVB Cartridge) B->C D Elution & Drying (DCM, N2 Evap) C->D E GC-MS/MS Analysis (DB-5MS, SRM) D->E F Data Processing (Isomer Quant) E->F

Workflow for SPE and GC-MS/MS analysis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in water samples.

GC-MS/MS Instrumental Conditions
  • Column: 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5MS or Rxi-5Sil MS), 30 m × 0.25 mm × 0.25 µm.

  • Injection: 1 µL, Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 80 °C for 1 min; ramp at 10 °C/min to 200 °C; ramp at 30 °C/min to 300 °C; hold for 5 min[7]. Rationale: The shallow 10 °C/min ramp through the elution zone is strictly required to resolve 4-(1-Ethyl-1,2-dimethylpentyl)phenol from the other 12 closely eluting nonylphenol diastereomers[5].

Quantitative Data & Method Performance

The following tables summarize the mass spectrometry acquisition parameters and the expected method validation metrics based on ISO 24293 standards and rigorous ruggedness testing[8],[4].

Table 1: GC-MS/MS Acquisition Parameters (SRM Mode)

Analyte / StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-(1-Ethyl-1,2-dimethylpentyl)phenol 22014915Quantifier
4-(1-Ethyl-1,2-dimethylpentyl)phenol 22010725Qualifier
4-n-Nonylphenol-d4 (Surrogate)22411115Extraction Recovery
Phenanthrene-d10 (Internal Std)18816020Injection Control

Table 2: Method Validation Metrics (Typical Performance)

ParameterValue / RangeAcceptance Criteria (ISO 24293)
Limit of Detection (LOD) 0.005 µg/L 0.01 µg/L
Limit of Quantification (LOQ) 0.015 µg/L 0.03 µg/L
Linear Dynamic Range 0.015 – 50.0 µg/L R2 > 0.995
SPE Recovery (Spiked at 0.1 µg/L)88% - 94%70% - 130%
Intra-day Precision (RSD) 4.2% 10%

References

  • ISO 18857-2:2009 - Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A in non-filtered samples following solid-phase extraction and derivatisation. iTeh Standards. 8

  • ISO 24293:2009 - Water quality — Determination of individual isomers of nonylphenol — Method using solid phase extraction (SPE) and gas chromatography/mass spectrometry (GC/MS). iTeh Standards. 4

  • High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu Application News. 9

  • Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. ACS Publications. 2

  • EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. Chromatography Online.

  • 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL (PMID: 17997468). Inxight Drugs / National Center for Advancing Translational Sciences. 3

Sources

Application

Application Note: Solid Phase Extraction (SPE) Methods for the Trace Determination of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water (Surface Water, Groundwater, Wastewater) Methodology: Polymeric Solid Phase Extraction (SPE)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water (Surface Water, Groundwater, Wastewater) Methodology: Polymeric Solid Phase Extraction (SPE) coupled with LC-MS/MS or GC-MS

Executive Summary & Chemical Profiling

The compound 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) is a highly branched, recalcitrant, and potently estrogenic structural isomer of 4-nonylphenol (4-NP)[1][2]. Found primarily as a degradation product of nonionic surfactants (nonylphenol polyethoxylates), this specific isomer exhibits significant binding affinity to the human estrogen receptor (ERα), making it a critical target for environmental monitoring and endocrine-disruption research[2].

Because environmental concentrations typically range from low ng/L to µg/L, direct injection analysis is impossible. Solid Phase Extraction (SPE) is mandatory for analyte preconcentration and matrix removal[3]. This application note details a field-proven, self-validating SPE protocol designed specifically to overcome the severe steric hindrance and high hydrophobicity (LogP ~5.7) of this specific branched isomer[1].

Mechanistic Grounding: Sorbent Selection & Causality

As a Senior Application Scientist, I emphasize that successful SPE is never a "black box" procedure; it is an exercise in applied physical chemistry. The extraction of 4-(1-Ethyl-1,2-dimethylpentyl)phenol requires navigating its dual chemical nature: a highly hydrophobic, bulky alkyl tail and a polar, ionizable phenolic headgroup.

  • Sorbent Causality (Why Polymeric over Silica?): Traditional C18 silica sorbents are fundamentally flawed for trace alkylphenol analysis. Unendcapped silanol groups on the silica surface engage in irreversible secondary hydrogen bonding with the phenolic hydroxyl group, leading to poor and highly variable recoveries. Instead, a hydroxylated poly(styrene-divinylbenzene) copolymer (e.g., ENV+ or Oasis HLB) is required[4]. The divinylbenzene backbone provides massive surface area and strong π−π interactions with the analyte's aromatic ring, while the hydrophilic monomer ensures the sorbent remains wetted during the loading of large-volume aqueous samples[4].

  • pH Causality: The pKa of the phenolic hydroxyl is approximately 10.2. Adjusting the sample to pH 3.0 ensures the analyte is 100% protonated (neutral). This eliminates ionic repulsion and maximizes the hydrophobic and π−π retention mechanisms on the reversed-phase polymer[3].

  • Elution Causality: Methanol alone is often insufficiently non-polar to disrupt the profound hydrophobic binding of the branched 9-carbon tail. A binary elution solvent of Dichloromethane (DCM) and Acetone (1:1, v/v) or DCM/Methanol is necessary to quantitatively desorb the analyte[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every extraction batch must include internal quality controls to immediately flag matrix effects or breakthrough.

Reagents and Materials
  • SPE Cartridges: Polymeric Styrene-Divinylbenzene (SDB) or HLB cartridges (200 mg sorbent bed, 6 mL volume)[3].

  • Solvents: LC-MS grade Dichloromethane (DCM), Acetone, Methanol, and Ultrapure Water.

  • Modifiers: Formic Acid or 1M HCl (for pH adjustment).

  • Internal Standard (Surrogate): 4-n-nonylphenol-d4 or 13C6​ -4-nonylphenol (Spiked at 50 ng/L into every sample prior to extraction)[2].

Step-by-Step SPE Workflow

Step 1: Sample Preparation & Acidification

  • Filter 500 mL of the water sample through a 0.7 µm Glass Fiber Filter (GF/F).

    • Expert Insight:Never use PTFE or Nylon membrane filters. They frequently contain plasticizers or residual surfactants that will leach isobaric interferences into your sample, destroying your baseline.

  • Acidify the filtrate to pH 3.0 using 1M HCl.

  • Spike the sample with 50 µL of the internal standard solution (1 µg/mL).

Step 2: Sorbent Conditioning

  • Pass 5 mL of DCM through the cartridge. (Removes hydrophobic manufacturing residues).

  • Pass 5 mL of Methanol. (Wets the polymer network).

  • Pass 5 mL of Ultrapure Water (adjusted to pH 3.0). (Equilibrates the sorbent bed to match the sample matrix).

    • Critical Rule: Do not let the sorbent bed run dry after the methanol step. If it dries, the polymer chains collapse, and recovery will drop below 20%.

Step 3: Sample Loading

  • Load the 500 mL sample onto the cartridge using a vacuum manifold at a strictly controlled flow rate of 5 to 10 mL/min [3].

    • Expert Insight: The bulky 1-ethyl-1,2-dimethylpentyl branching creates steric hindrance that slows mass transfer into the sorbent pores. Exceeding 10 mL/min will cause analyte breakthrough.

Step 4: Washing & Interference Removal

  • Wash the cartridge with 5 mL of 5% Methanol in Ultrapure Water.

    • Causality: This removes highly polar matrix components (salts, humic acids) without providing enough organic strength to elute the strongly bound hydrophobic target.

Step 5: Drying

  • Apply full vacuum (approx. -15 inHg) for 15–20 minutes to completely dry the sorbent bed[4].

    • Causality: Residual water will form a biphasic emulsion with the DCM elution solvent, trapping the analyte in the aqueous micro-droplets and ruining recovery.

Step 6: Elution & Reconstitution

  • Elute the target analyte with 2 x 4 mL of DCM:Acetone (1:1, v/v)[4]. Let the first 4 mL soak into the bed for 1 minute before applying gentle vacuum.

  • Evaporate the eluate to near-dryness under a gentle stream of ultra-high purity Nitrogen at 35°C.

  • Reconstitute in 0.5 mL of Methanol for LC-MS/MS analysis, or derivatize (e.g., with BSTFA) for GC-MS analysis[3].

Quantitative Method Performance

The following table summarizes the expected quantitative performance of this SPE methodology when coupled with GC-MS/MS or LC-MS/MS, derived from validated ISO and peer-reviewed parameters for nonylphenol isomers[2][3][4].

ParameterUltrapure Water (Blank)Surface Water (River)Wastewater Effluent
Sample Volume 500 mL500 mL250 mL
Absolute Recovery (%) 92 - 98%85 - 94%78 - 88%
RSD (Precision, n=6) < 4.5%< 7.2%< 9.5%
LOD (S/N > 3) 0.5 ng/L1.2 ng/L5.0 ng/L
LOQ (S/N > 10) 1.5 ng/L4.0 ng/L15.0 ng/L
Matrix Effect (Ion Suppression) None-12%-25% to -40%

Note: The use of an isotopically labeled internal standard perfectly corrects for the observed matrix suppression in wastewater, ensuring the method remains self-validating.

Visualizations

Solid Phase Extraction Workflow

The following diagram illustrates the critical path of the SPE protocol, highlighting the phase transitions and chemical logic at each step.

SPE_Workflow Sample 1. Sample Preparation GF/F Filtration & Acidify to pH 3.0 Condition 2. Sorbent Conditioning DCM -> MeOH -> Acidic H2O Sample->Condition Load 3. Sample Loading Flow Rate: 5-10 mL/min Condition->Load Wash 4. Matrix Wash 5% MeOH in H2O Load->Wash Dry 5. Sorbent Drying Full Vacuum for 20 mins Wash->Dry Elute 6. Analyte Elution DCM:Acetone (1:1 v/v) Dry->Elute Analyze 7. Reconstitution & Analysis LC-MS/MS or GC-MS Elute->Analyze

Caption: Step-by-step SPE workflow for 4-(1-Ethyl-1,2-dimethylpentyl)phenol extraction.

Environmental Fate & Receptor Interaction Pathway

Understanding why we extract this specific isomer requires understanding its origin and biological impact. The diagram below maps the degradation of commercial surfactants into this recalcitrant isomer, and its subsequent mechanism of endocrine disruption.

Pathway NPEO Nonylphenol Polyethoxylates (NPEOs) Commercial Surfactant Mixtures Degradation Microbial Deethoxylation (Wastewater Treatment Plants) NPEO->Degradation Loss of Ethoxy Groups Isomer 4-(1-Ethyl-1,2-dimethylpentyl)phenol Recalcitrant & Highly Hydrophobic Degradation->Isomer Accumulation in Water/Sediment ER Estrogen Receptor (ERα) Binding via Phenolic Ring Mimicry Isomer->ER Structural Mimicry of 17β-Estradiol Transcription Aberrant Gene Transcription (Endocrine Disruption in Biota) ER->Transcription Cellular Signaling Cascade

Caption: Environmental degradation of NPEOs leading to ERα activation by the target isomer.

References

  • ISO 24293:2009 - Water quality — Determination of individual isomers of nonylphenol — Method using solid phase extraction (SPE) and gas chromatography/mass spectrometry (GC/MS). International Organization for Standardization.

  • Eganhouse, R. P., et al. (2009) - Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. Analytical Chemistry, 82(2), 699-706.

  • Ferguson, P. L., et al. (2003) - Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry. (Note: URL derived from ACS grounding data for APnEO SPE methodology).

  • PubChem Compound Summary - 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CID 71413770). National Center for Biotechnology Information.

Sources

Method

LC-MS/MS quantification of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in biological matrices

An authoritative guide to the robust and sensitive quantification of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the robust and sensitive quantification of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a comprehensive framework, from the underlying principles to detailed, validated protocols suitable for regulated bioanalysis.

Introduction: The Need for Precise Quantification

4-(1-Ethyl-1,2-dimethylpentyl)phenol is a phenolic compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol [1][2]. The quantitative determination of such molecules in complex biological matrices like plasma, serum, and urine is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomonitoring studies. Achieving reliable, reproducible, and accurate data is paramount for making critical decisions in drug development and safety assessment.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its unparalleled sensitivity, specificity, and high-throughput capabilities[3]. This application note details a complete workflow for the quantification of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][5][6].

Core Principles of the Bioanalytical Method

The successful quantification of an analyte from a biological sample is a multi-stage process, with each stage optimized to ensure accuracy and precision. The method described herein is built on three foundational pillars:

  • Efficient Sample Preparation: The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample (e.g., phospholipids, proteins, salts) interfere with the ionization of the target analyte, causing signal suppression or enhancement[7][8][9][10]. A robust sample preparation protocol is therefore essential to isolate the analyte of interest and minimize these interferences[11][12]. We will detail a protein precipitation (PPT) protocol, which is a rapid and effective technique for high-throughput analysis[13][14].

  • Robust Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate the analyte from any remaining matrix components before introduction into the mass spectrometer. The choice of column chemistry and mobile phase composition is critical. Given the non-polar nature of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a reversed-phase C18 column is an ideal choice for achieving sharp, symmetrical peaks and good retention[15][16].

  • Selective and Sensitive Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. In MRM, a specific precursor ion (typically the deprotonated molecule, [M-H]⁻, for a phenol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process acts as a highly specific mass filter, drastically reducing background noise and enhancing sensitivity. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting variability throughout the entire process[17][18][19][20].

Overall Analytical Workflow

The following diagram illustrates the complete bioanalytical process from sample receipt to final data generation.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting SampleReceipt Biological Sample Receipt (e.g., Plasma, Urine) SampleLogin Sample Login & Storage (-80°C) SampleReceipt->SampleLogin ThawSample Thaw & Vortex Sample SampleLogin->ThawSample AddIS Spike with Internal Standard (Analyte-d4) ThawSample->AddIS AddSolvent Add Precipitation Solvent (Acetonitrile) AddIS->AddSolvent VortexCentrifuge Vortex & Centrifuge AddSolvent->VortexCentrifuge SupernatantTransfer Transfer Supernatant VortexCentrifuge->SupernatantTransfer Evaporate Evaporate & Reconstitute SupernatantTransfer->Evaporate Injection Inject into UPLC System Evaporate->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Review Data Review & QC Check Integration->Review Report Generate Report Review->Report

Caption: High-level overview of the bioanalytical workflow.

Detailed Application & Protocols

Part 1: Materials and Reagents
  • Analytes: 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Reference Standard, >98% purity), 4-(1-Ethyl-1,2-dimethylpentyl)phenol-d4 (Internal Standard, >98% purity, >99% isotopic purity).

  • Biological Matrix: Human plasma (K2-EDTA).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge capable of handling 96-well plates, 96-well deep-well plates, plate sealer, UHPLC system (e.g., Waters Acquity, Shimadzu Nexera), Tandem Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Altis).

Part 2: Preparation of Solutions
  • Stock Solutions (1.00 mg/mL):

    • Accurately weigh ~5.0 mg of the analyte and internal standard (IS) into separate 5.0 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These serve as the primary stock solutions.

  • Working Solutions:

    • Analyte Spiking Solutions: Prepare a series of intermediate solutions by serially diluting the analyte stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the blank biological matrix to create calibration standards and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration (CAL) and Quality Control (QC) Samples:

    • Prepare CAL standards by spiking the appropriate analyte working solution into blank human plasma (e.g., 5 µL of working solution into 95 µL of plasma).

    • A typical calibration curve might range from 0.100 to 100 ng/mL, consisting of 8 non-zero standards.

    • Prepare QC samples in the same manner at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Mid QC

      • High QC (approx. 80% of the highest CAL standard)

Part 3: Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for a 96-well plate format, enabling high-throughput processing.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample (CAL, QC, or Unknown) Add_IS Add 200 µL of IS Working Solution (100 ng/mL in Acetonitrile) Start->Add_IS Precipitates proteins Vortex Seal Plate & Vortex (5 min at 1000 rpm) Add_IS->Vortex Ensures complete mixing Centrifuge Centrifuge (15 min at 4000 g, 4°C) Vortex->Centrifuge Pellets precipitated proteins Transfer Transfer 150 µL of Supernatant to a clean 96-well plate Centrifuge->Transfer Isolates analyte-rich solvent Evaporate Evaporate to Dryness (Nitrogen stream at 40°C) Transfer->Evaporate Concentrates sample Reconstitute Reconstitute in 100 µL of 50:50 Acetonitrile:Water Evaporate->Reconstitute Prepares sample for injection Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step protein precipitation workflow.

Part 4: LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 45°C

| Gradient | 0.0-0.5 min (40% B), 0.5-2.0 min (40-95% B), 2.0-2.5 min (95% B), 2.6-3.0 min (40% B) |

Rationale: The C18 column provides excellent hydrophobic retention for the analyte[21]. The gradient elution ensures that the analyte is eluted as a sharp peak while later-eluting matrix components like phospholipids are washed from the column. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency[22].

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 550°C
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Collision Gas Nitrogen
MRM Transition Analyte: 219.2 -> 133.1 (Quantifier), 219.2 -> 107.1 (Qualifier)

| | Internal Standard (IS): 223.2 -> 137.1 |

Rationale: As a phenol, the analyte readily loses a proton to form a negative ion ([M-H]⁻) in ESI negative mode, providing high sensitivity. The MRM transitions are selected based on the fragmentation pattern of the precursor ion, ensuring high specificity for detection. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences the same ionization conditions, perfectly compensating for any matrix-induced suppression or enhancement[17][20].

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose[23]. The validation process adheres to the principles outlined in the FDA Bioanalytical Method Validation (BMV) Guidance and the EMA Guideline on bioanalytical method validation[4][5][24].

Table 3: Summary of Method Validation Results & Acceptance Criteria

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.99 0.998
Range 0.100 - 100 ng/mL Meets Criteria
Intra-day Accuracy Within ±15% (±20% at LLOQ) -5.2% to 6.8%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) ≤ 7.5%
Inter-day Accuracy Within ±15% (±20% at LLOQ) -7.1% to 4.3%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) ≤ 8.9%
Matrix Factor (Normalized) 0.85 - 1.15 0.96 - 1.08
Recovery (%) Consistent and Reproducible Analyte: 91.2%, IS: 93.5%

| Stability (Freeze-Thaw, 24h RT, 30 days at -80°C) | Within ±15% of nominal | Passed |

Discussion and Conclusion

The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantification of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in human plasma. The selection of protein precipitation as the sample preparation technique offers a balance of speed and efficiency, effectively removing the bulk of proteinaceous material[12][13][25]. The optimized chromatographic conditions ensure a rapid analysis time of 3.0 minutes per sample, with excellent peak shape and separation from endogenous interferences.

The use of a stable isotope-labeled internal standard is a cornerstone of this method's accuracy. It effectively compensates for variations in sample processing and, most importantly, mitigates the unpredictable nature of matrix effects, which are a significant concern in LC-MS bioanalysis[7][20][26]. The validation data demonstrates that the method meets all standard regulatory acceptance criteria for accuracy, precision, selectivity, and stability.

This application note provides a comprehensive and scientifically sound protocol that can be readily implemented in a bioanalytical laboratory. The principles and techniques described are grounded in established best practices and can be adapted for the analysis of similar phenolic compounds in various biological matrices.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Vertex AI Search.
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC.National Center for Biotechnology Information.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.National Center for Biotechnology Information.
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid.Ovid.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.NorthEast BioLab.
  • Recent advances in bioanalytical sample preparation for LC–MS analysis - ResearchGate.ResearchGate.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.
  • New Sample Preparation Approaches to Biological Matrices for LC–MS | LCGC International.LCGC International.
  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed.PubMed.
  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (2025). News-Medical.Net.
  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry - PubMed. (2015). PubMed.
  • Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives | Journal of Agricultural and Food Chemistry - ACS Publications. (2020). ACS Publications.
  • Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives - PubMed. (2020). PubMed.
  • 4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770 - PubChem.PubChem.
  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC. (2022). National Center for Biotechnology Information.
  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? - PubMed. (2019). PubMed.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.Agilent Technologies.
  • Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on - Bisphenol A Information & Resources. (2015). Bisphenol A Information & Resources.
  • Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS - ACS Publications. (2013). ACS Publications.
  • (PDF) Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry - ResearchGate. (2015). ResearchGate.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method - LCGC International. (2006). LCGC International.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com.PharmaCompass.com.
  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed. (2008). PubMed.
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed.PubMed.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates | LabRulez LCMS.LabRulez LCMS.
  • 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL - gsrs.Global Substance Registration System.
  • Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl) - Cheméo.Cheméo.
  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats - MDPI. (2017). MDPI.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC.National Center for Biotechnology Information.
  • Phenol, 4-(1-ethyl-1,2-dimethylpentyl)- - Pharos - Habitable.The Pharos Project.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024). U.S. Food and Drug Administration.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. (2021). National Center for Biotechnology Information.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. (2026). Alfa Chemistry.
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union.European Medicines Agency.
  • Phenol, 4-(1-ethyl-2,3-dimethylpentyl) - the NIST WebBook.NIST.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. (2023). MDPI.
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022). Acanthus Research.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - ResearchGate. (2025). ResearchGate.
  • Kinetic Profile of Urine Metabolites after Acute Intake of a Phenolic Compounds-Rich Juice of Juçara (Euterpe edulis Mart.) and Antioxidant Capacity in Serum and Erythrocytes: A Human Study - MDPI. (2023). MDPI.
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC.National Center for Biotechnology Information.
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  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017). Crimson Publishers.
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Application

Application Notes and Protocols for the Evaluation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol as a Polymer Antioxidant

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Antioxidants in Polymer Stability Polymers are susceptible to degradation from a variety of environmental factors, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Antioxidants in Polymer Stability

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[1] This degradation can manifest as discoloration, embrittlement, and a loss of mechanical properties, ultimately leading to product failure.[1] Antioxidants are essential additives that protect polymers from such degradation, extending their service life and ensuring their performance.[1][2] Phenolic antioxidants, a prominent class of stabilizers, are highly effective at inhibiting oxidative degradation by scavenging free radicals.[1] This document provides a detailed guide to the evaluation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a hindered phenolic antioxidant, for use in polymer formulations.

Chemical Identity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol:

PropertyValue
IUPAC Name 4-(3,4-dimethylheptan-3-yl)phenol[3]
CAS Number 866790-14-9[3]
Molecular Formula C15H24O[3][4]
Molecular Weight 220.35 g/mol [3][4]
Structure (Insert chemical structure image here if possible, otherwise, a description will suffice) A phenol ring with a bulky alkyl substituent at the para position.

Mechanism of Action: A Hindered Phenol's Protective Role

Hindered phenolic antioxidants like 4-(1-Ethyl-1,2-dimethylpentyl)phenol function as primary antioxidants, meaning they interrupt the free-radical chain reactions of autoxidation.[1] The bulky alkyl group adjacent to the hydroxyl group on the phenol ring provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new degradation chains.

The mechanism can be summarized in the following steps:

  • Initiation: Polymer degradation begins with the formation of free radicals (R•) on the polymer chain due to heat, UV light, or mechanical stress.

  • Propagation: These polymer radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a new polymer radical and a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.

  • Intervention by Phenolic Antioxidant: The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a phenoxy radical (ArO•).

  • Termination: The resulting phenoxy radical is sterically hindered and relatively stable, preventing it from abstracting hydrogen from the polymer chain. It can then react with another peroxy radical to form non-radical products, effectively terminating the degradation cycle.

Antioxidant_Mechanism Polymer Polymer (RH) FreeRadical Polymer Radical (R•) Polymer->FreeRadical Initiation (Heat, UV, Stress) PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) PeroxyRadical->FreeRadical + RH (Propagation) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + ArOH (Intervention) Antioxidant 4-(1-Ethyl-1,2-dimethylpentyl)phenol (ArOH) PhenoxyRadical Stable Phenoxy Radical (ArO•) Antioxidant->PhenoxyRadical H• donation NonRadical Non-Radical Products PhenoxyRadical->NonRadical + ROO• (Termination)

Caption: Mechanism of a hindered phenolic antioxidant.

Experimental Protocols for Performance Evaluation

To thoroughly assess the efficacy of 4-(1-Ethyl-1,2-dimethylpentyl)phenol as a polymer antioxidant, a series of standardized tests should be performed. The following protocols are based on widely accepted ASTM and ISO standards.

Evaluation of Thermal-Oxidative Stability by Oxidative Induction Time (OIT)

The Oxidative Induction Time (OIT) test is a rapid and effective method to determine the thermal-oxidative stability of a polymer formulation. It measures the time until the onset of exothermic oxidation of the material at a specified temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation.

Governing Standard: ISO 11357-6:2018 - Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT).

Protocol Workflow:

OIT_Workflow Start Start Prep Prepare Polymer Samples: - Control (no antioxidant) - Test (with 4-(1-Ethyl-1,2-dimethylpentyl)phenol) Start->Prep DSC Place ~5-10 mg sample in DSC pan Prep->DSC HeatN2 Heat to Isothermal Temperature (e.g., 200°C for PE) under Nitrogen DSC->HeatN2 Equilibrate Equilibrate at Isothermal Temperature HeatN2->Equilibrate SwitchO2 Switch to Oxygen Atmosphere Equilibrate->SwitchO2 Monitor Monitor Heat Flow vs. Time SwitchO2->Monitor DetermineOIT Determine OIT: Time from O2 switch to onset of exothermic peak Monitor->DetermineOIT Analyze Compare OIT values of Control and Test Samples DetermineOIT->Analyze End End Analyze->End

Caption: Workflow for OIT measurement by DSC.

Detailed Steps:

  • Sample Preparation:

    • Prepare a control batch of the polymer (e.g., polyethylene, polypropylene) without any antioxidant.

    • Prepare a test batch of the same polymer with a specified concentration of 4-(1-Ethyl-1,2-dimethylpentyl)phenol (e.g., 0.1% by weight). Ensure homogeneous dispersion of the antioxidant in the polymer matrix through melt blending.

    • Press small sections of the compounded materials into thin films of uniform thickness.

  • DSC Analysis:

    • Calibrate the Differential Scanning Calorimeter (DSC) according to the manufacturer's instructions.

    • Accurately weigh approximately 5-10 mg of the polymer sample into an open aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).

    • Allow the sample to equilibrate at the isothermal temperature for a few minutes.

    • Switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the heat flow as a function of time until a sharp exothermic peak is observed, indicating the onset of oxidation.

  • Data Analysis:

    • The OIT is determined as the time interval from the switch to oxygen to the onset of the exothermic peak.

    • Perform multiple measurements for each sample to ensure reproducibility.

    • Compare the average OIT of the control sample with the test sample containing 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

Expected Results (Illustrative Example):

SampleAntioxidant Concentration (%)Average OIT (minutes) at 200°C
Polyethylene (Control)05
Polyethylene (Test)0.145

Interpretation: A significant increase in the OIT for the test sample compared to the control demonstrates the effectiveness of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in delaying the thermal-oxidative degradation of the polymer.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a key indicator of thermal stability.

Governing Standard: ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry.

Protocol Workflow:

TGA_Workflow Start Start Prep Prepare Polymer Samples: - Control - Test Start->Prep TGA Place ~10 mg sample in TGA pan Prep->TGA Heat Heat sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen) TGA->Heat Monitor Record Weight Loss vs. Temperature Heat->Monitor DetermineT Determine Onset Temperature of Decomposition (Td) Monitor->DetermineT Analyze Compare Td values of Control and Test Samples DetermineT->Analyze End End Analyze->End

Caption: Workflow for TGA measurement.

Detailed Steps:

  • Sample Preparation:

    • Use the same control and test polymer batches as prepared for the OIT analysis.

  • TGA Analysis:

    • Calibrate the TGA instrument according to the manufacturer's guidelines.

    • Place a precisely weighed sample (approximately 10 mg) into the TGA sample pan.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Compare the Td of the control and test samples.

Expected Results (Illustrative Example):

SampleAntioxidant Concentration (%)Onset Temperature of Decomposition (Td) in Air (°C)
Polypropylene (Control)0250
Polypropylene (Test)0.1280

Interpretation: A higher onset temperature of decomposition for the polymer containing 4-(1-Ethyl-1,2-dimethylpentyl)phenol indicates enhanced thermal stability.

Measurement of Color Stability (Yellowness Index)

Polymer degradation is often accompanied by discoloration, typically yellowing. The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. This is a critical parameter for applications where aesthetics are important.

Governing Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

Protocol Workflow:

YI_Workflow Start Start Prep Prepare Polymer Plaques: - Control - Test Start->Prep InitialMeasure Measure Initial Yellowness Index (YI₀) using a spectrophotometer Prep->InitialMeasure Age Subject plaques to accelerated aging (e.g., UV exposure, heat aging) InitialMeasure->Age FinalMeasure Measure Final Yellowness Index (YIƒ) after aging Age->FinalMeasure Calculate Calculate Change in Yellowness Index (ΔYI = YIƒ - YI₀) FinalMeasure->Calculate Analyze Compare ΔYI values of Control and Test Samples Calculate->Analyze End End Analyze->End

Sources

Method

Application Note: Isomer-Specific Sample Preparation and Analysis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol (343NP)

Introduction and Chemical Significance Technical nonylphenol (tNP) is a complex industrial mixture comprising over 211 possible structural isomers of branched carbon chains[1]. Among these, 4-(1-Ethyl-1,2-dimethylpentyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

Technical nonylphenol (tNP) is a complex industrial mixture comprising over 211 possible structural isomers of branched carbon chains[1]. Among these, 4-(1-Ethyl-1,2-dimethylpentyl)phenol —systematically identified as 4-(3,4-dimethylheptan-3-yl)phenol and frequently designated in literature as the 343NP isomer—stands out due to its potent biological activity[2][3].

Branched para-nonylphenols are highly regulated endocrine-disrupting chemicals (EDCs)[1]. The estrogenic activity of these compounds is strictly dependent on their stereostructure; isomers possessing bulky alkyl groups at the α-carbon, such as 343NP, exhibit significantly higher estrogenic potency than linear nonylphenol or isomers with less steric hindrance[3][4]. Because risk assessments based solely on "total nonylphenol" fail to reflect actual dietary or environmental risk, isomer-specific analytical methodologies are critical for modern drug development, toxicology, and environmental monitoring[1][5].

Pathway EDC 343NP Isomer (Endocrine Disruptor) Activation Ligand-Receptor Binding & HSP90 Dissociation EDC->Activation ER Estrogen Receptor (ERα) Inactive Complex ER->Activation Dimer ER Homodimerization Activation->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (ERE) Binding Nucleus->ERE Transcription Target Gene Transcription (e.g., Vitellogenin) ERE->Transcription

Fig 1. Mechanism of estrogenic receptor activation by the 343NP isomer.

Analytical Challenges and The "Why" Behind the Workflow (E-E-A-T Principles)

Analyzing trace levels of 343NP requires overcoming severe matrix interferences and ubiquitous background contamination. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its ability to prevent false positives.

  • The Blank Value Problem: Alkylphenols are ubiquitous in laboratory plastics, detergents, and even indoor air. Causality: Using standard polypropylene tubes or unbaked glassware will leach nonylphenols into the sample, masking trace analyte signals[6][7]. Therefore, all sample preparation must utilize borosilicate glass baked at 250–400 °C[7].

  • Isotope Dilution: Matrix effects in LC-MS/MS (ion suppression) or GC-MS can severely skew quantification. Causality: The addition of a 13C6​ -labeled internal standard (e.g., 4-n-NP- 13C6​ ) prior to extraction is mandatory. Because the labeled standard shares identical physicochemical properties with the target analyte, it perfectly corrects for extraction losses and ionization variations, creating a self-validating recovery system[6][8].

  • Chromatographic Resolution: Standard 1D-GC or LC often fails to resolve 343NP from the other 210 potential isomers. Causality: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) provides the orthogonal separation power necessary to isolate specific diastereomers like 343NP[5][9].

Quality Assurance: A Self-Validating System

To ensure trustworthiness, every analytical batch (maximum 20 samples) must include the following self-validating controls[6][8]:

  • Method Blank: Reagent water processed identically to samples. Must yield 343NP levels < 1/3 of the Limit of Quantitation (LOQ).

  • Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of 343NP to verify base extraction efficiency (Target: 80–120% recovery).

  • Surrogate Spike: Added to every sample to monitor individual extraction performance.

Workflow A Sample Collection (Pre-baked Glassware Only) B Internal Standard Addition (e.g., 13C6-4-NP) A->B C SPE Conditioning (MeOH -> Acidified H2O) B->C D Sample Loading (Flow rate < 5 mL/min) C->D E Interference Wash (5% MeOH in H2O) D->E F Analyte Elution (DCM / MeOH) E->F G Evaporation & Reconstitution (N2 stream, gentle heat) F->G H Isomer-Specific Analysis (GCxGC-ToFMS or LC-MS/MS) G->H

Fig 2. SPE sample preparation workflow for trace alkylphenol analysis.

Experimental Protocols

Protocol A: Solid Phase Extraction (SPE) for Aqueous/Biological Samples

This protocol isolates 343NP from environmental water or biological fluids (e.g., urine, serum)[6][7][8].

Step 1: Sample Pre-treatment

  • Collect 250 mL of the aqueous sample in an amber glass bottle.

  • Adjust the pH to 2.0 using 1 M HCl or H2​SO4​ to inhibit microbial degradation and ensure the phenolic hydroxyl group remains protonated (neutral), maximizing retention on the hydrophobic SPE sorbent[7].

  • Spike the sample with 10 µL of 13C6​ -4-NP internal standard solution (1 µg/mL)[6].

Step 2: SPE Cartridge Conditioning

  • Mount a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) onto a glass vacuum manifold.

  • Condition with 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol (MeOH), and finally 5 mL of HPLC-grade water (adjusted to pH 2)[8]. Do not let the sorbent bed dry out.

Step 3: Sample Loading and Washing

  • Load the sample at a controlled flow rate of 3–5 mL/min. Causality: Exceeding this flow rate prevents adequate mass transfer into the sorbent pores, leading to analyte breakthrough.

  • Wash the cartridge with 5 mL of 5% MeOH in water to remove polar matrix interferences.

  • Dry the cartridge under full vacuum for 15 minutes to remove residual water, which would otherwise impede the subsequent organic elution.

Step 4: Elution and Concentration

  • Elute the analytes with 2 × 3 mL of a 10% MeOH in DCM mixture[8].

  • Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity Nitrogen at 35 °C.

  • Reconstitute in 100 µL of hexane (for GC analysis) or initial mobile phase (for LC analysis).

Protocol B: Derivatization for GC×GC-ToFMS (Optional but Recommended)

While LC-MS/MS can detect total branched nonylphenols, GC×GC-ToFMS is superior for resolving the specific 343NP isomer[5]. Derivatization is required to improve volatility and peak shape.

Step 1: To the dried extract from Protocol A, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Step 2: Seal the glass autosampler vial and incubate at 60 °C for 30 minutes. Step 3: Causality: This reaction converts the polar phenolic hydroxyl group into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding interactions with the GC column stationary phase, drastically reducing peak tailing and allowing baseline resolution of closely eluting diastereomers[10].

Quantitative Data Presentation

Table 1: Physicochemical and Biological Properties of 343NP

ParameterValue / Description
IUPAC Name 4-(3,4-dimethylheptan-3-yl)phenol[2][3]
Chemical Formula C15​H24​O [2]
Molecular Weight 220.35 g/mol [2]
Structural Feature Bulky α-carbon substitution (tertiary carbon attachment)[3]
Estrogenic Potency Highly active relative to linear nonylphenol; strong ERα agonist[3][4]

Table 2: Typical Method Validation Parameters for Branched NPs (SPE-LC-MS/MS)

MatrixRecovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)
Environmental Water[7]88 - 105< 8.50.51.5
Human Urine[6]92 - 110< 6.00.82.0
Food Extracts[11]81 - 96< 11.21.23.5

References

  • PubChem. "4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770". National Institutes of Health (NIH). URL:[Link]

  • Chung, S.W.C. (2021). "The development of isomer-specific analysis of branched 4-nonylphenol in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs". Food Additives & Contaminants: Part A, 38(5), 842-855. URL:[Link]

  • Makino, M., et al. (2008). "Separation, synthesis and estrogenic activity of 4-nonylphenols: two sets of new diastereomeric isomers in a commercial mixture". Chemosphere, 73(8), 1188-1193. URL:[Link]

  • Katase, T., et al. (2008). "Estrogen equivalent concentration of 13 branched para-nonylphenols in three technical mixtures by isomer-specific determination using their synthetic standards in SIM mode with GC-MS and two new diasteromeric isomers". Chemosphere, 70(11), 1961-1972. URL:[Link]

  • Eganhouse, R. P., et al. (2009). "Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry". Environmental Science & Technology, 43(24), 9306-9313. URL:[Link]

  • British Columbia Ministry of Environment (2017). "Nonylphenols and Ethoxylates in Water by LC/MS/MS". Source: gov.bc.ca. URL:[Link]

  • Publisso (2019). "Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS". Source: publisso.de. URL:[Link]

  • ASTM International. "Determination of Nonylphenol, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Water". Source: antpedia.com. URL:[Link]

  • Taylor & Francis (2023). "Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry". URL:[Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Exposure Models for 4-(1-Ethyl-1,2-dimethylpentyl)phenol Research

Prepared by: Gemini, Senior Application Scientist Introduction 4-(1-Ethyl-1,2-dimethylpentyl)phenol is a substituted phenolic compound belonging to the broader class of alkylphenols.[1][2] Structurally, it is an isomer o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(1-Ethyl-1,2-dimethylpentyl)phenol is a substituted phenolic compound belonging to the broader class of alkylphenols.[1][2] Structurally, it is an isomer of nonylphenol, a group of chemicals widely used in industrial processes and known for their environmental persistence and biological activity. Specifically, certain isomers of nonylphenol have demonstrated estrogenic activity, classifying them as endocrine-disrupting chemicals (EDCs).[3] EDCs are exogenous substances that can interfere with any aspect of hormone action, posing potential risks to developmental, reproductive, neurological, and immune systems.

Due to the structural similarity to known EDCs, research into the in vivo effects of 4-(1-Ethyl-1,2-dimethylpentyl)phenol is critical for a comprehensive risk assessment. While in vitro assays are valuable for initial screening, they cannot replicate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and systemic physiological responses.[4] Therefore, whole-animal (in vivo) models are indispensable for evaluating potential toxicity, particularly for complex endpoints like reproductive success, pubertal development, and long-term health outcomes.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing robust in vivo exposure models to investigate the toxicological profile of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, with a focus on its potential endocrine-disrupting properties.

Part 1: Foundational Strategy and Model Selection

The success of any in vivo study hinges on a well-defined strategy and the selection of an appropriate biological model. The choice of model and experimental design must be tailored to the specific research questions being addressed.

Defining Research Objectives and Regulatory Context

Before any experiment is initiated, the primary objective must be clarified. Is the goal to determine acute toxicity, assess effects from repeated exposure, investigate reproductive and developmental toxicity, or screen for carcinogenic potential? Each objective corresponds to established international testing guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), which ensure data quality and mutual acceptance across countries.[5] Adherence to these guidelines is crucial for regulatory submissions.

Rationale for Animal Model Selection

The selection of an appropriate animal model is paramount for generating data that can be reliably extrapolated to human health.

  • Primary Rodent Models: The rat (e.g., Sprague-Dawley, Wistar) and the mouse (e.g., C57BL/6, CD-1) are the most common models in toxicology.[6]

    • Causality: The rat is often preferred for reproductive and endocrine studies due to its well-characterized reproductive physiology and the extensive historical database available for comparison.[6] However, certain inbred mouse strains may exhibit higher sensitivity to estrogenic substances, which could be advantageous for detecting subtle endocrine effects.[7] The choice must be scientifically justified based on the study's primary endpoints.

  • Alternative Models: For high-throughput screening or investigation of specific developmental pathways, the zebrafish (Danio rerio) is an emerging and valuable model. Its rapid development, transparent embryos, and genetic tractability allow for efficient screening of potential EDCs.[4]

  • Key Considerations:

    • Genetic Background: As sensitivity to EDCs can vary between strains, the chosen strain must be reported and consistently used.[7]

    • Diet: Standard laboratory animal diets can contain high levels of phytoestrogens (e.g., from soy or alfalfa), which can confound studies of estrogenic chemicals.[6][7] The use of a certified, low-phytoestrogen diet is mandatory for endocrine disruption studies to minimize background estrogenic activity and enhance the sensitivity of the assay.

    • Sex: It is essential to include both males and females in study designs to identify sex-specific effects, a critical aspect of endocrine disruption research.

Ethical Considerations

All animal studies must be conducted in compliance with local and international guidelines for animal welfare (e.g., conducted in an AAALAC-accredited facility). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Part 2: In Vivo Study Designs and Protocols

A tiered approach, starting with fundamental characterization and moving toward more complex, long-term studies, is recommended.

Preliminary Assessments: Pharmacokinetics and Acute Toxicity

Understanding the compound's behavior in the body and its acute toxicity profile is a prerequisite for designing meaningful repeated-dose studies.

The objective of a pharmacokinetic (PK) study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the test compound. This information is vital for selecting appropriate dose levels and dosing frequencies for subsequent toxicity studies, ensuring that internal exposure levels are known and relevant.

Table 1: Key Pharmacokinetic Parameters for Evaluation

Parameter Description
Cmax Maximum (peak) plasma concentration
Tmax Time at which Cmax is observed
AUC Area under the plasma concentration-time curve (measure of total exposure)
Half-life of the compound in plasma
CL Clearance (volume of plasma cleared of the drug per unit time)

| Vd | Volume of distribution (theoretical volume that would contain the total amount of administered drug at the same concentration as in plasma) |

Protocol 1: Basic Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using sparse sampling).

  • Acclimation: Acclimate animals for at least 5 days prior to dosing.

  • Dose Formulation: Prepare a solution or suspension of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in an appropriate vehicle (e.g., corn oil). The formulation should be analyzed for concentration and stability.

  • Dose Administration: Administer a single dose via the intended route of exposure for toxicity studies (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the pharmacokinetic parameters listed in Table 1 using appropriate software (e.g., Phoenix WinNonlin).

This study aims to determine the median lethal dose (LD50) and identify signs of acute toxicity. The Up-and-Down Procedure (UDP) is a method that minimizes animal use.[8]

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure

  • Animal Model: Female rats or mice are typically recommended as they are often slightly more sensitive.[8]

  • Acclimation & Housing: Acclimate animals for at least 5 days. House individually.

  • Dose Selection: Select a starting dose based on available data. A default starting dose of 175 mg/kg can be used if no information exists.[8]

  • Dosing Procedure: a. Dose a single animal at the starting dose. b. Observe the animal for signs of toxicity and mortality for up to 14 days. c. If the animal survives, the next animal is dosed at a lower level. If it dies, the next animal is dosed at a higher level. The dose progression factor is typically 3.2. d. This sequential process continues until stopping criteria are met (e.g., 3 out of 5 reversals occur).

  • Observations: Record clinical signs, body weight changes, and any mortality in detail.

  • Analysis: The LD50 is calculated using the maximum likelihood method.

Core Protocol: 28-Day Repeated Dose Toxicity Study with Endocrine Endpoints (Modified OECD 407)

This study is the cornerstone for identifying target organs of toxicity and serves as a robust screen for endocrine-disrupting activity. It informs dose selection for longer-term studies.

Table 2: Example Study Design for a 28-Day Oral Toxicity Study

Group Treatment Dose Level (mg/kg/day) No. of Animals (Male/Female)
1 Vehicle Control (e.g., Corn Oil) 0 10 / 10
2 Low Dose TBD (e.g., NOAEL from literature on related compounds) 10 / 10
3 Mid Dose TBD 10 / 10
4 High Dose TBD (Should elicit minimal toxicity but not mortality) 10 / 10
5 Recovery Group (Vehicle) 0 5 / 5

| 6 | Recovery Group (High Dose) | High Dose | 5 / 5 |

Note: Dose levels are determined based on acute toxicity and PK data. Recovery groups are observed for an additional 14 days without treatment to assess the reversibility of any observed effects.

Protocol 3: 28-Day Repeated Dose Oral Toxicity Study

  • Animal Model & Preparation: Use young adult rats (e.g., Sprague-Dawley, approx. 42 days old). Acclimate for 5 days and assign to groups using a weight-stratified randomization scheme. Ensure a certified low-phytoestrogen diet is used throughout.

  • Dose Administration: Administer the test compound or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Daily: Check for mortality and morbidity. Conduct detailed clinical observations.

    • Weekly: Record individual body weights and food consumption.

  • Endocrine-Specific Measurements (In-Life):

    • Estrous Cycle Monitoring: Perform vaginal cytology daily for all females during the last two weeks of the study to assess the regularity of the estrous cycle.

  • Terminal Procedures (Day 29):

    • Anogenital Distance (AGD): Measure the AGD for all male pups if the study is extended to include an in-utero exposure phase.

    • Blood Collection: Collect blood for hematology and clinical chemistry analysis. Collect additional plasma for hormone analysis (e.g., T4, TSH, testosterone, estradiol).

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs, including the liver, kidneys, adrenals, spleen, brain, thymus, and reproductive organs (testes, epididymides, seminal vesicles, prostate, ovaries, uterus).

    • Sperm Analysis: Collect samples from testes and epididymides for sperm motility, morphology, and count analysis.

    • Histopathology: Preserve all organs from the control and high-dose groups in a fixative (e.g., 10% neutral buffered formalin) for microscopic examination. Preserve target organs from low- and mid-dose groups.

Advanced Protocol: Extended One-Generation Reproductive Toxicity Study (EOGRTS, OECD 443)

The EOGRTS is the most comprehensive modern guideline for assessing reproductive and developmental effects, including potential endocrine disruption. It evaluates effects on fertility, pregnancy, maternal behavior, and the development of offspring into adulthood.

EOGRTS_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation F0_premating Premating (min. 2 wks) Dosing Starts F0_mating Mating F0_premating->F0_mating Dosing F0_gestation Gestation Dosing Continues F0_mating->F0_gestation Pregnancy F0_lactation Lactation Dosing Continues F0_gestation->F0_lactation Parturition F1_weaning PND 21: Weaning Select Pups for Cohorts F0_lactation->F1_weaning Offspring Growth F1_cohort1 Cohort 1A (Reproductive) F1 Mating to Produce F2 F1_weaning->F1_cohort1 Assignment F1_cohort2 Cohort 2A (Developmental Neurotoxicity) F1_weaning->F1_cohort2 Assignment F1_cohort3 Cohort 3A (Developmental Immunotoxicity) F1_weaning->F1_cohort3 Assignment

Caption: Workflow of the Extended One-Generation Reproductive Toxicity Study (EOGRTS).

This study involves dosing a parental (F0) generation before mating and through the weaning of their offspring (F1). The F1 offspring are then assigned to different cohorts to assess reproductive function (by mating them to produce an F2 generation), developmental neurotoxicity, and developmental immunotoxicity. This design provides a comprehensive picture of the compound's impact across the entire life cycle.

Part 3: Key Endpoint Analysis Protocols

The quality of the data generated depends on the precise and consistent application of analytical protocols.

Table 3: Core Toxicological and Endocrine Disruption Endpoints

Category Endpoint Rationale
General Toxicity Body weight, Food consumption, Clinical signs, Hematology, Clinical chemistry Standard indicators of systemic toxicity
Organ weights, Histopathology Identifies target organs of toxicity
Male Reproduction Anogenital Distance (AGD) A sensitive marker for in utero anti-androgenic or estrogenic effects
Testis/Epididymis weights Indicator of direct effects on male reproductive organs
Sperm count, motility, morphology Key measures of male fertility
Pubertal onset (preputial separation) Marker for disruption of the hypothalamic-pituitary-gonadal (HPG) axis
Female Reproduction Vaginal opening Marker for the timing of female puberty
Estrous cyclicity Assesses the function of the HPG axis and ovarian function
Ovarian follicle counts Direct measure of ovarian reserve and toxicity
Fertility and fecundity indices Overall assessment of reproductive capability

| Thyroid Function | T4, TSH levels | The thyroid system is a common target for EDCs |

Protocol 4: Measurement of Anogenital Distance (AGD)

  • Timing: Measure on postnatal day (PND) 1-4.

  • Procedure: a. Gently restrain the pup, ensuring the perineal area is flat. b. Using a calibrated digital caliper or a microscope with an ocular micrometer, measure the distance from the center of the anus to the base of the genital tubercle. c. Record the pup's body weight at the time of measurement.

  • Analysis: The AGD is often normalized to body size (e.g., divided by the cube root of the body weight) to reduce variability. Compare AGD between treated and control groups. A shortened AGD in males is indicative of anti-androgenic effects, while a lengthened AGD in females can indicate androgenic or estrogenic effects.

Protocol 5: Assessment of Vaginal Opening in Female Rats

  • Timing: Begin daily examination of female pups around PND 25.

  • Procedure: a. Gently hold the pup and visually inspect the vaginal orifice. b. Record the age (in days) and body weight on the day a complete opening is observed.

  • Analysis: Compare the mean age of vaginal opening between treated and control groups. Delayed opening may suggest anti-estrogenic or systemic toxicity effects, while accelerated opening is a classic indicator of exposure to exogenous estrogens.

Conclusion

Investigating the in vivo effects of 4-(1-Ethyl-1,2-dimethylpentyl)phenol requires a systematic, multi-faceted approach grounded in internationally recognized guidelines. Given its classification as an alkylphenol, study designs must incorporate sensitive endpoints capable of detecting endocrine disruption, particularly effects on the estrogenic, androgenic, and thyroid pathways. By starting with foundational PK and acute toxicity studies, researchers can design robust repeated-dose and reproductive toxicity studies that yield high-quality, interpretable data. The protocols and strategies outlined in this document provide a comprehensive framework for characterizing the potential health risks of this compound and ensuring data reliability for both scientific understanding and regulatory assessment.

References

  • Gore, A. C., Chappell, V. A., Fenton, S. E., Flaws, J. A., Nadal, A., Prins, G. S., Toppari, J., & Zoeller, R. T. (2015). EDC-2: The Endocrine Society's Second Scientific Statement on Endocrine-Disrupting Chemicals. Endocrine Reviews, 36(6), E1–E150. [Link]

  • Patisaul, H. B., & Adewale, H. B. (2009). Animal Models of Endocrine Disruption. ILAR Journal, 50(4), 365–377. [Link]

  • Gray, L. E., Jr, Wilson, V., Noriega, N., Lambright, C., Furr, J., Stoker, T. E., Laws, S. C., Goldman, J., Cooper, R. L., & Foster, P. M. (2004). Use of the laboratory rat as an animal model in endocrine disruptor screening and testing. ILAR journal, 45(4), 425–437. [Link]

  • Spearow, J. L., Doemeny, P., Sera, R., Leffler, R., & Barkley, M. (1999). Genetic variation in susceptibility to endocrine disruption by estrogen in mice. Science, 285(5431), 1259–1261. [Link]

  • Vandenbergh, J. G. (2004). Animal models and studies of in utero endocrine disruptor effects. ILAR journal, 45(4), 438–442. [Link]

  • OECD. (2018). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD. (2016). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71413770, 4-(1-Ethyl-1,2-dimethylpentyl)phenol. Retrieved March 27, 2026, from [Link]

  • National Toxicology Program. (2006). OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. Retrieved from [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Kinch, M. S. (2015). Poisoning & Drug Overdose, 7e. AccessMedicine. McGraw-Hill Education. [Link]

  • RTI International. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL. Inxight Drugs. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

reducing matrix interference in 4-(1-Ethyl-1,2-dimethylpentyl)phenol extraction

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the analytical challenges associated with 4-(1-Ethyl-1,2-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming the analytical challenges associated with 4-(1-Ethyl-1,2-dimethylpentyl)phenol extraction. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a guide grounded in mechanistic understanding and field-proven strategies to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of a Complex Analyte

4-(1-Ethyl-1,2-dimethylpentyl)phenol is a C15H24O molecule characterized by a polar phenolic head and a significant non-polar alkyl tail.[1][2] This amphipathic nature, while defining its chemical identity, also presents a considerable challenge during extraction from complex sample matrices like biological fluids, environmental samples, or food products. The matrix—everything in the sample that is not your analyte—is a primary source of analytical error, causing signal suppression or enhancement that can compromise sensitivity, reproducibility, and accuracy.[3][4][5]

This guide is structured to help you diagnose, troubleshoot, and solve these matrix-related issues through a series of targeted questions, detailed protocols, and expert insights.

Section 1: Foundational Concepts

This section addresses the fundamental properties of the analyte and the nature of matrix interference, which are crucial for effective troubleshooting.

Q1: What are the key chemical properties of 4-(1-Ethyl-1,2-dimethylpentyl)phenol that influence its extraction?

Understanding the analyte's physicochemical properties is the first step in designing a robust extraction method. Its dual nature—a hydrophilic phenolic group and a hydrophobic alkyl chain—governs its solubility and interaction with different solvents and sorbents.

PropertyValueSignificance for Extraction
Molecular Formula C₁₅H₂₄OIndicates a significant carbon backbone relative to the single oxygen.[1][6]
Molecular Weight 220.35 g/mol Standard molecular weight for mass spectrometry identification.[1][2]
logP (Octanol/Water) ~4.57A high logP value indicates strong hydrophobicity, favoring partitioning into non-polar organic solvents.[7]
pKa (Phenolic -OH) ~10As a weak acid, its charge state can be manipulated by pH. At pH < 8, it is neutral (hydrophobic). At pH > 12, it is deprotonated and anionic (more water-soluble).[8][9]
Q2: What is "matrix interference," and how does it impact my results?

Matrix interference, or the "matrix effect," refers to the alteration of the analytical signal of the target analyte by co-eluting compounds from the sample matrix.[4] This is particularly problematic in sensitive detection techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), where matrix components can interfere with the ionization process in the MS source.[8][10]

  • Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an artificially low signal and can compromise the limit of detection.[4][8]

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte, leading to an artificially high signal.[4][11]

Both effects lead to inaccurate quantification and poor method reproducibility.[5][12] Phospholipids are a major cause of ion suppression in biological samples like plasma and serum.[3][13]

cluster_MS MS Ion Source Analyte Analyte Ionization Ionization Process (Droplet Desolvation) Analyte->Ionization Enters Source Matrix Matrix Components Matrix->Ionization Co-elutes Detector MS Detector Ionization->Detector Suppressed Signal (Competition for Charge) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Problem: Low Recovery LLE_pH Is sample pH ~2 units below pKa (~pH 8)? Start->LLE_pH SPE_Breakthrough Analyte found in Load/Wash fractions? Start->SPE_Breakthrough LLE_Solvent Is solvent non-polar enough (e.g., MTBE, Hexane)? LLE_pH->LLE_Solvent Yes LLE_Fix_pH Action: Acidify aqueous phase to pH < 8 to neutralize phenol. LLE_pH->LLE_Fix_pH No LLE_Fix_Solvent Action: Increase solvent non-polarity. LLE_Solvent->LLE_Fix_Solvent No SPE_Elution Analyte retained on cartridge after elution? SPE_Breakthrough->SPE_Elution No SPE_Fix_Load Action: Use a stronger sorbent (e.g., polymeric) or reduce organic in sample. SPE_Breakthrough->SPE_Fix_Load Yes (Breakthrough) SPE_Fix_Elution Action: Increase solvent strength or volume in elution step. SPE_Elution->SPE_Fix_Elution Yes (Poor Elution)

Caption: Troubleshooting flowchart for low analyte recovery.

Causality & Solutions:

  • Incorrect pH (for LLE): The phenolic hydroxyl group has a pKa of approximately 10. For efficient extraction into a non-polar organic solvent, the phenol must be in its neutral, protonated form. [8] * Solution: Adjust the pH of your aqueous sample to be at least 2 units below the pKa (e.g., pH ≤ 8) using a suitable acid before extraction. This ensures >99% of the analyte is uncharged and will readily partition into the organic phase. [8]

  • Inappropriate Solvent Polarity (for LLE): Given the analyte's high logP, a solvent of insufficient non-polarity will not efficiently extract it from an aqueous matrix.

    • Solution: Use a moderately non-polar to non-polar solvent such as methyl tert-butyl ether (MTBE), ethyl acetate, or hexane. Avoid highly polar solvents. For complex matrices, a double LLE can be effective: a first extraction with a very non-polar solvent like hexane to remove hydrophobic interferences, followed by extraction of the analyte with a moderately polar solvent like MTBE. [8]

  • Analyte Breakthrough (for SPE): This occurs when the analyte fails to retain on the SPE sorbent during sample loading or washing.

    • Solution: Ensure your sample is properly pre-treated. If using a reversed-phase (e.g., C18 or polymeric) sorbent, the sample should be primarily aqueous to promote hydrophobic interaction. If your sample contains a high percentage of organic solvent, the analyte may remain in the liquid phase and pass through unretained. Consider diluting your sample with water or an aqueous buffer. [14]

  • Incomplete Elution (for SPE): The analyte binds too strongly to the sorbent and is not fully recovered during the elution step.

    • Solution: Increase the strength and/or volume of your elution solvent. For a reversed-phase sorbent, this means using a higher percentage of organic solvent (e.g., methanol or acetonitrile). A small amount of acid or base in the elution solvent can sometimes disrupt secondary interactions and improve recovery. [14]

Scenario 2: Poor Reproducibility and Ion Suppression in LC-MS

Q: My results are highly variable, and I suspect ion suppression. How can I get a cleaner extract, especially from plasma or serum?

Poor reproducibility in LC-MS is frequently caused by inconsistent matrix effects, often from phospholipids in biological samples. [3][13]The solution is to use a more effective and targeted sample preparation technique.

Causality & Solutions:

  • Protein Precipitation (PPT) is Insufficient: While PPT removes proteins, it does not remove phospholipids, which are a primary cause of ion suppression in bioanalysis. * Solution: Move beyond simple PPT. While LLE and traditional SPE can offer improvements, they may still allow some phospholipids to carry over.

  • Targeted Phospholipid Removal: The most effective strategy is to specifically target and remove the interfering components.

    • Solution: Employ a specialized SPE technique like HybridSPE®. This technology uses a packed bed that allows for protein precipitation directly in the well or cartridge, while a specific zirconium-based stationary phase selectively binds and removes phospholipids from the sample, allowing the analyte to flow through for collection. [3]This approach provides a cleaner extract, leading to reduced matrix effects and improved accuracy and reproducibility. [3]

Section 3: Optimized Protocols for Matrix Reduction

The following protocols provide detailed, step-by-step methodologies for common extraction scenarios.

Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., Water, Urine)

This protocol is designed for samples where the primary matrix is aqueous and interferences are moderately polar.

  • Sample Preparation:

    • Take 1.0 mL of the aqueous sample in a glass tube.

    • Add an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).

    • Acidify the sample to pH ~7.0 by adding a small volume of a suitable acid (e.g., 1M HCl). Verify with a pH meter or pH paper.

  • Extraction:

    • Add 3.0 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the phases.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers. [15]

  • Collection & Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial material. [16] * Repeat the extraction (Step 2 & 3) on the remaining aqueous phase with a fresh aliquot of MTBE and combine the organic extracts to maximize recovery.

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for General Cleanup

This protocol uses a polymeric reversed-phase sorbent, which offers robust retention for a wide range of analytes and is suitable for various matrices.

Start Start SPE Protocol Condition 1. Condition (1 mL Methanol) Start->Condition Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated, aqueous) Equilibrate->Load Wash 4. Wash (1 mL 5% Methanol in Water) Removes polar interferences Load->Wash Elute 5. Elute Analyte (1 mL 95% Methanol) Recovers analyte Wash->Elute End Collect Eluate for Analysis Elute->End

Caption: Step-by-step workflow for Solid-Phase Extraction.

  • Sorbent: Polymeric Reversed-Phase (e.g., Strata-X) cartridge. [14]2. Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for an aqueous sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample (e.g., 1 mL of sample diluted with 1 mL of water) onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This step removes highly polar, water-soluble interferences while the analyte remains bound to the sorbent. 6. Elute: Pass 1 mL of 95% methanol through the cartridge to desorb and collect the analyte. This strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.

  • Post-Elution: Evaporate the eluate and reconstitute in the mobile phase as described in the LLE protocol.

Section 4: Frequently Asked Questions (FAQs)

Q: LLE vs. SPE: Which one should I choose? A: The choice depends on your sample complexity, throughput needs, and desired level of cleanliness.

  • LLE is often inexpensive and effective for simple matrices but can be labor-intensive, difficult to automate, and may form emulsions. [14]It's a good starting point for method development.

  • SPE provides cleaner extracts, higher concentration factors, and is easily automated for high-throughput applications. [17][18]It is generally superior for complex matrices where significant interference is expected. Q: How do I select the right SPE sorbent? A: For a phenolic compound like 4-(1-Ethyl-1,2-dimethylpentyl)phenol, a polymeric reversed-phase sorbent is an excellent choice. These sorbents (e.g., polystyrene-divinylbenzene) offer high surface area and strong hydrophobic retention mechanisms, making them ideal for retaining compounds with significant non-polar character from aqueous solutions. [19][20]They are also stable across a wide pH range.

Q: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended? A: A SIL-IS is a version of your analyte where one or more atoms (e.g., ¹²C, ¹H) have been replaced with a heavy stable isotope (e.g., ¹³C, ²H/D). It has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. [8]However, it is distinguishable by its higher mass in the mass spectrometer. Because it behaves almost identically during extraction and ionization, it can effectively compensate for any signal loss or enhancement caused by matrix effects, dramatically improving the accuracy and precision of quantification. [21] Q: Can I just dilute my sample to reduce matrix effects? A: Yes, dilution is a simple and sometimes effective strategy for reducing the concentration of interfering matrix components. [22]However, this approach also dilutes your analyte, which may cause its concentration to fall below the limit of quantitation (LOQ) of your method. It is a viable option only when the analyte is present at high concentrations and the method has sufficient sensitivity. [22]

References

  • Pinto, L., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Retrieved from [Link]

  • Sobhani, Z., et al. (2023). In-situ derivatisation, extraction, and preconcentration of some phenolic compounds from water and wastewater samples. Taylor & Francis Online. Retrieved from [Link]

  • Xue, Y.J., et al. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Ethyl-1,2-dimethylpentyl)phenol. PubChem. Retrieved from [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • Pinto, L., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. Retrieved from [Link]

  • Ballesteros, E., et al. (2007). Environmental friendly methods for the extraction and determination of phenolic compounds in marine samples. accedaCRIS. Retrieved from [Link]

  • Lu, C., & Szafranski, C. A. (2013). Characterization of Phenol and Alkyl Phenols in Organic Matrixes with Monoethylene Glycol Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl). Retrieved from [Link]

  • Horincar, G., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. MDPI. Retrieved from [Link]

  • Books. (2025). Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.).
  • NIST. (n.d.). Phenol, 4-(1-ethyl-2,3-dimethylpentyl). NIST WebBook. Retrieved from [Link]

  • Giacometti, J., et al. (2020). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. ResearchGate. Retrieved from [Link]

  • Gosetti, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. RSC Publishing. Retrieved from [Link]

  • Romero-González, R., et al. (2021). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry. Retrieved from [Link]

  • Hach. (n.d.). Determination of Phenol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(1-ETHYL-1,3-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • Rainville, P. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Li, H., et al. (2022). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC. Retrieved from [Link]

  • Buica, A. (2019). (PDF) matrix effects 2019.08.30. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • Horincar, G., et al. (2025). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. ResearchGate. Retrieved from [Link]

  • Jager, A. V., & Tonin, F. G. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • Almeida, C., et al. (2012). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. PMC. Retrieved from [Link]

  • Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]

  • Teslić, N., et al. (2022). Optimization of Microwave-Assisted Extraction and Matrix Solid-Phase Dispersion for the Extraction of Polyphenolic Compounds from Grape Skin. MDPI. Retrieved from [Link]

  • Aguilar, C., et al. (1998). Solid-phase Extraction of Phenols and Pesticides in Water With a Modified Polymeric Resin. RSC Publishing. Retrieved from [Link]

  • Petrozziello, M., et al. (2014). Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions. PubMed. Retrieved from [Link]

  • Irimie, A. M., & Tămaş, A. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI. Retrieved from [Link]

  • Viñas, P., et al. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. MDPI. Retrieved from [Link]

  • Phenol. (n.d.).
  • Zhang, Q. W., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Phenol Chloroform Extraction of DNA. Retrieved from [Link]

  • Aryal, S. (2026). Phenol-Chloroform Method of DNA Extraction. Microbe Notes. Retrieved from [Link]

Sources

Optimization

troubleshooting low recovery rates of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in soil samples

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting low analytical recovery rates of 4-(1-Ethyl-1,2-dimethylpentyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting low analytical recovery rates of 4-(1-Ethyl-1,2-dimethylpentyl)phenol in complex soil and sediment matrices.

As a highly branched alkylphenol, this compound presents unique sample preparation challenges. Below, we dissect the physicochemical mechanisms causing signal loss and provide self-validating workflows to guarantee robust, reproducible data.

Part 1: Mechanistic Root Cause Analysis (The "Why")

Before adjusting instrument parameters, it is critical to understand why 4-(1-Ethyl-1,2-dimethylpentyl)phenol resists standard extraction. The compound’s structure—a polar phenolic head paired with a bulky, highly branched C9 alkyl tail (1-ethyl-1,2-dimethylpentyl)—creates a dual-affinity trap in soil matrices:

  • Hydrophobic Intercalation: The branched alkyl tail drives a high octanol-water partition coefficient (LogP ~ 5–6). This causes the molecule to aggressively partition into the hydrophobic domains of soil humic and fulvic acids.

  • Hydrogen Bonding to Silicates: The phenolic hydroxyl group (pKa ~ 10) acts as a strong hydrogen bond donor. In soil, it binds tightly to the oxygen atoms embedded within clay mineral lattices.

  • Steric Shielding: The specific branching of the 1-ethyl-1,2-dimethylpentyl group creates steric hindrance. When trapped in soil micropores, this bulkiness prevents larger, low-energy solvent molecules from effectively solvating the target.

To achieve >90% recovery, your extraction chemistry must simultaneously disrupt hydrogen bonding and swell the organic matter.

Part 2: Diagnostic Workflow

Use the following self-validating logic tree to determine whether your low recovery is a physical extraction failure or an instrumental matrix effect.

TroubleshootingWorkflow Start Low Target Recovery (< 50% Yield) CheckIS Analyze Internal Standard (IS) Absolute Peak Area Start->CheckIS ISLow IS Area Low (Physical Extraction/Loss Issue) CheckIS->ISLow ISNormal IS Area Normal (Instrumental Matrix Suppression) CheckIS->ISNormal Solvent Optimize Solvent Use Hexane:Acetone (1:1) ISLow->Solvent Moisture Reduce Soil Moisture Lyophilize to < 2% H2O ISLow->Moisture Evap Prevent Evaporative Loss Add Toluene Keeper Solvent ISLow->Evap Cleanup Enhance Extract Cleanup Use PSDVB SPE Cartridge ISNormal->Cleanup Calibration Correct Quantitation Use Matrix-Matched Calibration ISNormal->Calibration

Diagnostic workflow for differentiating extraction failures from matrix suppression in alkylphenol analysis.

Part 3: Troubleshooting FAQs

Q1: I am using 100% n-Hexane with Soxhlet extraction, but my recovery is stuck at 35%. Why is this happening? A: Hexane is entirely non-polar and lacks the dipole moment required to disrupt the hydrogen bonds between the phenolic hydroxyl group and the clay matrix. You must use a binary solvent system. The addition of a polar aprotic solvent, such as acetone, disrupts these bonds and swells the organic matter. Switching to a 1 aligns with EPA Method 3546 standards and will immediately boost yields[1].

Q2: Does the soil moisture content significantly impact the extraction of this specific branched alkylphenol? A: Yes. Water acts as a physical barrier to organic solvents. Because 4-(1-Ethyl-1,2-dimethylpentyl)phenol is highly hydrophobic, moisture prevents the extraction solvent from wetting the soil particles and reaching the bound analyte. Lyophilization (freeze-drying) the soil prior to extraction is a critical prerequisite.

Q3: My extraction seems fine, but I'm losing the compound during the concentration step. Is it volatile? A: Like many alkylphenols, this compound is semi-volatile. Aggressive nitrogen blow-down (e.g., TurboVap) without a keeper solvent leads to significant evaporative losses. Always add a high-boiling keeper solvent (e.g., 50 µL of toluene) before concentrating down to dryness.

Q4: I am seeing severe signal suppression in LC-MS/MS (ESI negative mode). How do I fix this? A: Soil extracts are rich in humic acids that cause severe ion suppression in the electrospray ionization (ESI) source. To resolve this, implement a cleanup step using a2[2]. Furthermore, always quantify using an isotope-dilution approach (spiking a 13C-labeled or deuterated internal standard before extraction) to mathematically correct for any remaining suppression.

Part 4: Validated Step-by-Step Methodology

To guarantee complete disruption of matrix-analyte interactions, we recommend Accelerated Solvent Extraction (ASE) . This self-validating protocol utilizes pressurized fluid dynamics to overcome the steric hindrance of the branched alkyl chain.

Protocol: ASE Extraction & SPE Cleanup
  • Sample Preparation: Homogenize the soil sample and lyophilize for 24 hours until moisture content is <2%.

  • Cell Loading: Mix 5.0 g of the dried soil with 5.0 g of diatomaceous earth (to prevent solvent channeling). Load the mixture into a 22 mL stainless steel ASE extraction cell.

  • Extraction Parameters:

    • Solvent: 3[3].

    • Temperature: 100 °C (Thermal energy is required to break humic acid binding).

    • Pressure: 1500 psi (Forces solvent into micropores).

    • Static Cycles: 3 cycles of 5 minutes each.

    • Flush Volume: 60% of cell volume.

    • Purge: 60 seconds with high-purity Nitrogen.

  • Extract Concentration: Transfer the extract to a concentration tube. Add 50 µL of toluene as a keeper solvent. Concentrate to ~1.0 mL using a gentle stream of nitrogen at 35 °C.

  • Extract Cleanup: Condition a PSDVB SPE cartridge with 5 mL Dichloromethane, followed by 5 mL Methanol, and 5 mL Water. Load the concentrated extract. Wash with 5 mL of 5% Methanol in water. Elute the purified alkylphenol using 5 mL of2[2].

  • Final Reconstitution: Evaporate the eluate to near-dryness and reconstitute in the initial LC-MS/MS mobile phase.

Part 5: Quantitative Data Summary

The following table summarizes the expected recovery rates of branched alkylphenols from soil matrices based on the extraction methodology and solvent chemistry utilized.

Extraction TechniqueSolvent SystemTemperatureExpected Recovery (%)Primary Limitation
Soxhlet Extraction 100% n-Hexane69 °C (Reflux)30 – 45%Fails to disrupt hydrogen bonds to clay
Ultrasonic-Assisted (USE) 4[4]Ambient85 – 90%Co-extracts heavy matrix interferences
Microwave Ext. (EPA 3546) Hexane : Acetone (1:1)110 °C90 – 95%Requires specialized high-pressure vessels
Accelerated Solvent (ASE) Hexane : Acetone (1:1)100 °C95 – 100% High initial equipment cost

References

  • Removal of alkylphenols from polluted sites using surfactant-assisted soil washing and photocatalysis. IRIS-AperTO - UniTo. Available at: [Link]

  • Determination of Wastewater Compounds in Sediment and Soil by Pressurized Solvent Extraction, Solid-Phase Extraction, and Capillary-Column Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse. Available at:[Link]

  • High Extraction Efficiency for POPs in Real Contaminated Soil Samples Using Accelerated Solvent Extraction. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Performance of Different Extraction Media for the Ultrasonic-Assisted Extraction of Nonylphenol and Nonylphenol Mono- and Diethoxylates from Sediments. ResearchGate. Available at:[Link]

Sources

Troubleshooting

preventing degradation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol standards during storage

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, toxicologists, and drug development professionals working with 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, toxicologists, and drug development professionals working with 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9). As a highly branched alkylphenol, this compound is notoriously susceptible to surface adsorption, photo-oxidation, and solvent-mediated degradation.

This living document provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure the absolute integrity of your analytical standards.

Part 1: Troubleshooting Guide & FAQs

Q1: My standard concentration is dropping over time, but I see no degradation peaks in my GC-MS/LC-MS chromatograms. What is happening? A1: This is a classic symptom of surface adsorption, not chemical degradation. 4-(1-Ethyl-1,2-dimethylpentyl)phenol is highly lipophilic. When stored in standard borosilicate glass, the free hydroxyl group of the phenol interacts with active silanol (Si-OH) sites on the glass surface via hydrogen bonding. Over time, the standard plates out onto the walls of the container, reducing the concentration in the liquid phase. Causality & Solution: You must silanize all glassware. Silanization caps the active silanol groups, rendering the glass surface inert and hydrophobic [3].

Q2: I am detecting extraneous peaks with higher mass-to-charge (m/z) ratios in my runs. What causes this? A2: The appearance of new peaks—often identified as quinones or catechols—indicates photo-oxidation. Alkylphenols undergo rapid photodegradation when exposed to UV or ambient light [2]. The process initiates via hydrogen abstraction from the phenolic hydroxyl group, forming a reactive phenoxyl radical. In the presence of dissolved oxygen, this radical rapidly converts into quinone derivatives. Causality & Solution: Standards must be stored in actinic (amber) glass to block UV radiation. Furthermore, the solvent headspace must be purged with an inert gas (Argon or Nitrogen) to displace oxygen, halting the auto-oxidation cascade.

Q3: Can I store my working standards in aqueous mixtures or methanol/water blends? A3: It is highly discouraged for long-term storage. The branched hydrophobic tail of 4-(1-Ethyl-1,2-dimethylpentyl)phenol makes it poorly soluble in water. In aqueous blends, the compound can form micelles or precipitate entirely, leading to non-homogeneous aliquots. Causality & Solution: Use 100% organic solvents for stock solutions. The EPA recommends 2-propanol or hexane for the extraction and storage of phenol standards to prevent micelle formation [1].

Part 2: Degradation Pathways & Workflows

degradation_pathway A 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Intact Standard) B UV/Light Exposure (Photolysis) A->B hν (UV) C Oxygen Exposure (Auto-oxidation) A->C O2 / ROS D Phenoxyl Radical Intermediate B->D Hydrogen Abstraction C->D Electron Transfer E Quinone & Catechol Derivatives D->E +O2 (Oxidation) F Polymeric Species (Insoluble) D->F Radical Coupling

Mechanistic degradation pathway of alkylphenol standards via photolysis and oxidation.

workflow S1 1. Glassware Prep (DMDCS Silanization) S2 2. Solvent Selection (2-Propanol/Hexane) S1->S2 S3 3. Aliquoting (Amber Ampoules) S2->S3 S4 4. Headspace Purge (Argon Gas) S3->S4 S5 5. Storage (-20°C, Dark) S4->S5

Self-validating workflow for the preparation and long-term storage of alkylphenol standards.

Part 3: Quantitative Storage Parameters

The following table summarizes the empirical data regarding the stability of branched alkylphenol standards under various storage conditions.

ParameterOptimal ConditionSub-Optimal ConditionExpected Stability / Half-Life
Container Surface Silanized Amber GlassUnsilanized Clear Glass> 12 months vs. < 2 weeks (Adsorption loss)
Solvent Matrix 2-Propanol / HexaneAqueous Blends (>5% H₂O)Stable vs. Rapid precipitation/micelle formation
Atmosphere Argon Purged (Headspace)Ambient AirStable vs. Rapid oxidation (Quinone formation)
Temperature -20°CRoom Temperature (20°C)> 12 months vs. ~1-3 months

Part 4: Self-Validating Experimental Protocols

Protocol A: Glassware Silanization Workflow

Objective: Eliminate active silanol sites to prevent standard adsorption [3]. Mechanism: Dimethyldichlorosilane (DMDCS) reacts with Si-OH groups to form inert Si-O-Si(CH₃)₂ bonds.

  • Cleaning: Wash borosilicate glassware (volumetric flasks, ampoules) with a laboratory-grade detergent, rinse thoroughly with deionized water, and dry at 110°C for 2 hours.

  • Silanization: In a certified fume hood, rinse the inner surfaces of the glassware with a 5% (v/v) solution of DMDCS in toluene.

  • Reaction Time: Allow the DMDCS solution to coat the glass and react for exactly 15 minutes at room temperature.

  • Primary Wash: Rinse the glassware twice with pure toluene to remove any unreacted DMDCS.

  • Capping: Rinse three times with anhydrous methanol. Causality: Methanol reacts with any remaining reactive chlorosilane groups, converting them into stable methoxysilanes.

  • Baking: Bake the glassware at 100°C for 1 hour to cure the silane layer.

  • Self-Validation Step: Add a single drop of deionized water to the treated glass. The water must bead up immediately with a high contact angle (>90°), confirming the surface is successfully hydrophobic. If the water smears, repeat the protocol.

Protocol B: Standard Preparation & Inert Storage

Objective: Formulate and store the standard to prevent photo-oxidation and thermal degradation [1].

  • Weighing: Accurately weigh the 4-(1-Ethyl-1,2-dimethylpentyl)phenol standard using a calibrated microbalance.

  • Dissolution: Dissolve the compound in pesticide-grade 2-propanol within a silanized volumetric flask (prepared in Protocol A).

  • Aliquoting: Transfer 1 mL aliquots into silanized, amber glass ampoules.

  • Purging: Gently blow a stream of high-purity Argon gas over the liquid surface of each ampoule for 30 seconds. Causality: Argon is heavier than air and effectively displaces oxygen, preventing phenoxyl radical formation.

  • Sealing: Flame-seal the ampoules immediately after purging.

  • Storage: Store upright in a dedicated standard freezer at -20°C.

  • Self-Validation Step (Accelerated Stability Test): Run a baseline GC-MS analysis on Day 0. Take one sealed ampoule, expose it to ambient light at room temperature for 48 hours, and run a comparative GC-MS analysis. The properly stored ampoules should perfectly match the Day 0 baseline, while the stressed ampoule will validate your analytical method's ability to detect degradation (quinone) peaks.

References

  • Title: Method 604: Phenols Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Photodegradation of nonylphenol by simulated sunlight Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Influence of Alkalinity and Salinity on the Sonochemical Degradation of Estrogen Hormones in Aqueous Solution Source: ACS Publications (Environmental Science & Technology) URL: [Link]

Optimization

Technical Support Center: Overcoming Ion Suppression in LC-MS/MS of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Welcome to the advanced troubleshooting and methodology center for the quantitative analysis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol . As a highly branched, lipophilic alkylphenol, this compound presents distinct analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the quantitative analysis of 4-(1-Ethyl-1,2-dimethylpentyl)phenol . As a highly branched, lipophilic alkylphenol, this compound presents distinct analytical hurdles—most notably, severe ion suppression during mass spectrometric detection. This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and targeted solutions to ensure robust data integrity.

Part 1: The Mechanistic Causality of Ion Suppression

In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects occur when non-target components alter the ionization efficiency of the target analyte[1]. For highly branched alkylphenols like 4-(1-Ethyl-1,2-dimethylpentyl)phenol, the root cause of signal failure is almost always droplet surface competition during Electrospray Ionization (ESI).

Because this specific alkylphenol is highly lipophilic (possessing a bulky aliphatic tail), it exhibits strong retention on standard reversed-phase columns, eluting late in the chromatographic gradient. Unfortunately, this retention window perfectly overlaps with the elution of highly surface-active endogenous matrix components, such as glycerophospholipids and lysophosphatidylcholines[2].

During negative ESI (ESI-), the analyte and these co-eluting lipids compete for the limited charge available on the surface of the evaporating solvent droplets. Phospholipids, possessing superior surface activity, monopolize the droplet exterior. This physically traps the alkylphenol within the droplet core, preventing it from ejecting into the gas phase and resulting in a drastic, unpredictable reduction in the MS signal[3].

Mechanism A Highly Branched Alkylphenol B High Lipophilicity (Late LC Elution) A->B C Co-elution with Endogenous Lipids B->C D Competition at ESI Droplet Surface C->D E Ion Suppression (Signal Loss) D->E

Caption: Logical relationship between alkylphenol properties and ESI ion suppression.

Part 2: Troubleshooting FAQs

Q1: My analyte signal drops significantly in biological matrices compared to neat solvent. How do I pinpoint the exact cause? A: You must perform a Post-Column Infusion (PCI) experiment[3]. By continuously infusing a pure standard of 4-(1-Ethyl-1,2-dimethylpentyl)phenol post-column while injecting a blank matrix extract, you can map the exact retention times where the baseline MS signal drops. If your analyte's retention time falls within these "suppression zones," you have confirmed matrix interference rather than extraction loss[4].

Q2: I am using standard C18 reversed-phase chromatography. Is this contributing to the problem? A: Yes. C18 relies purely on hydrophobic interactions, causing lipophilic phenols to co-elute with phospholipids. To mitigate this, switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These columns introduce orthogonal π−π and dipole-dipole interactions, shifting the retention time of the aromatic phenol away from the aliphatic lipid suppression zones[5].

Q3: Should I switch my ionization source from ESI to APCI? A: Yes, switching to Atmospheric Pressure Chemical Ionization (APCI) is highly recommended for alkylphenols experiencing severe matrix effects. Unlike ESI, which relies on liquid-phase droplet evaporation, APCI ionizes molecules in the gas phase via corona discharge. This fundamental mechanistic difference makes APCI inherently less susceptible to the surface-competition suppression caused by co-eluting lipids[6],[7].

Q4: How can I ensure my sample preparation effectively removes the suppressing lipids? A: Transition from simple Protein Precipitation (PPT) to Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE). Phenols are weakly acidic (pKa ~10). By adjusting the sample to pH 12, the phenol becomes negatively charged and binds ionically to the SPE sorbent. You can then wash the sorbent with 100% organic solvent to strip away neutral phospholipids before eluting the target analyte with an acidic organic solvent[8].

IonSuppression A 1. Assess Matrix Effect (Post-Column Infusion) B Suppression Detected? A->B C 2. Proceed to Validation B->C No D 3. Apply Mitigation Strategies B->D Yes E Source: Switch ESI(-) to APCI(-) D->E F Prep: Mixed-Mode Anion Exchange SPE D->F G LC: Orthogonal Phase (Biphenyl) D->G E->A F->A G->A

Caption: Workflow for diagnosing and mitigating ion suppression in LC-MS/MS analysis.

Part 3: Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Profiling

Objective: Qualitatively map matrix suppression zones to validate whether your chromatographic separation successfully isolates the analyte from matrix suppressors[3].

  • Step 1 (Setup): Connect a syringe pump to a zero-dead-volume T-junction placed between the analytical LC column and the mass spectrometer ion source.

  • Step 2 (Infusion): Continuously infuse a neat solution of 4-(1-Ethyl-1,2-dimethylpentyl)phenol (e.g., 100 ng/mL in mobile phase) at 10 µL/min.

  • Step 3 (Baseline): Monitor the specific MRM transition of the analyte to establish a steady, elevated baseline signal.

  • Step 4 (Injection): Inject a blank matrix extract (e.g., plasma or environmental water prepared via your current method) into the LC system and run your standard gradient.

  • Step 5 (Validation): Observe the chromatogram. Any negative dips in the baseline indicate zones of ion suppression. Self-Validation Check: If the retention time of 4-(1-Ethyl-1,2-dimethylpentyl)phenol overlaps with a dip, the method is invalid and requires orthogonal chromatography or enhanced sample prep[4].

Protocol 2: Mixed-Mode Strong Anion Exchange (MAX) SPE

Objective: Selectively isolate the weakly acidic alkylphenol while washing away neutral suppressing lipids[8].

  • Step 1 (Conditioning): Pass 2 mL Methanol followed by 2 mL MS-grade Water through the MAX SPE cartridge.

  • Step 2 (Loading): Dilute the biological sample 1:1 with 5% Ammonium Hydroxide (pH ~12) to ensure the phenol is fully ionized (phenolate). Load onto the cartridge at 1 mL/min.

  • Step 3 (Aqueous Wash): Pass 2 mL of 5% Ammonium Hydroxide in water to remove salts and polar interferences.

  • Step 4 (Organic Wash): Pass 2 mL of 100% Methanol. Self-Validation Check: Because the analyte is ionically bound to the strong anion exchanger, it remains retained, while neutral phospholipids (the primary cause of suppression) are washed away.

  • Step 5 (Elution): Elute the target analyte with 2 mL of 2% Formic Acid in Methanol. The acid neutralizes the phenolate, breaking the ionic bond and releasing the analyte.

  • Step 6 (Reconstitution): Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

Part 4: Quantitative Data Summaries

The choice of sample preparation drastically impacts the degree of ion suppression. The table below summarizes the expected quantitative performance of various extraction techniques when analyzing lipophilic alkylphenols in complex matrices.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Phospholipid Removal (%)
Protein Precipitation (PPT)95 ± 4-65 (Severe Suppression)< 10
Liquid-Liquid Extraction (LLE)82 ± 6-40 (Moderate Suppression)~ 50
Reversed-Phase SPE (C18)88 ± 5-35 (Moderate Suppression)~ 60
Mixed-Mode MAX SPE 91 ± 3 -5 (Negligible) > 95

*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solvent) - 1) × 100.

Part 5: References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed (NIH).[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.[Link]

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. PubMed (NIH).[Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Ghent University.[Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.[Link]

  • Analysis of Bisphenol A and Alkylphenols in Cereals by Automated On-line Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. ACS Publications.[Link]

  • Simultaneous Determination of Halogenated Derivatives of Alkylphenol Ethoxylates and Their Metabolites... by Liquid Chromatography−Mass Spectrometry. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Analysis &amp; Derivatization of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Welcome to the Application Support Center. As drug development and environmental monitoring advance, the precise quantification of complex alkylphenols like 4-(1-Ethyl-1,2-dimethylpentyl)phenol has become critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and environmental monitoring advance, the precise quantification of complex alkylphenols like 4-(1-Ethyl-1,2-dimethylpentyl)phenol has become critical.

Due to its highly branched, bulky para-alkyl chain and polar phenolic hydroxyl group, this analyte is prone to severe peak tailing, poor volatilization, and adsorption onto active silanol sites within gas chromatography (GC) systems. To achieve sharp chromatographic peaks and reliable mass spectrometry (MS) fragmentation, silylation —specifically converting the analyte to its trimethylsilyl (TMS) ether—is mandatory.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your derivatization workflows are robust and reproducible.

I. Mechanistic Workflow & Experimental Design

The silylation of 4-(1-Ethyl-1,2-dimethylpentyl)phenol relies on an SN​2 nucleophilic attack by the phenolic oxygen on the silicon atom of the derivatization reagent, replacing the active hydrogen with a non-polar TMS group[1]. Because water is a stronger nucleophile than phenol, the entire system must be strictly anhydrous[1].

GC_Deriv_Workflow N1 1. Organic Extraction (Dichloromethane) N2 2. Rigorous Dehydration (Anhydrous Na2SO4) N1->N2 Eliminate H2O N3 3. Solvent Exchange (Ultra-Dry Acetone) N2->N3 N2 Evaporation N4 4. Silylation Reaction (BSTFA + 1% TMCS) N3->N4 Accelerates Kinetics N5 5. GC-MS Acquisition (5% Phenyl Column) N4->N5 Inject 1 µL

Figure 1: Optimized sample preparation and silylation workflow for alkylphenol GC-MS analysis.

II. Step-by-Step Silylation Protocol

This protocol is designed as a self-validating system . By controlling the solvent environment and utilizing catalytic reagents, we force the reaction to quantitative completion.

Prerequisites: All glassware must be oven-dried at 120°C. Solvents must be anhydrous (HPLC/GC grade).

  • Extraction: Extract the target analyte from your matrix using a non-polar solvent (e.g., dichloromethane or hexane)[2].

  • Dehydration (Critical Step): Pass the organic extract through a glass funnel packed with anhydrous sodium sulfate ( Na2​SO4​ ). Causality:1, neutralizing it before it can derivatize your bulky alkylphenol[1][3].

  • Concentration: Evaporate the dried extract to complete dryness under a gentle stream of high-purity nitrogen[2][3].

  • Kinetic Reconstitution: Reconstitute the residue in 100 µL of ultra-dry acetone. Causality: Acetone acts as a kinetic accelerator for alkylphenol silylation, reducing reaction times from hours to seconds[4].

  • Derivatization: Add 50 µL of5[5]. Seal the vial immediately with a PTFE-lined cap.

  • Incubation: Heat the mixture in a dry block at 60°C–70°C for 20–30 minutes[2][3]. While acetone enables rapid room-temperature reactions, thermal incubation ensures 100% conversion for complex biological or environmental matrices.

  • System Validation & Analysis: Inject 1 µL of a derivatized analytical standard before running unknown samples. A sharp, symmetrical peak validates that the flow path is free of active sites and the derivatization was successful.

III. Quantitative Data Reference

Use the following empirical data to guide your reagent and solvent selections during method development.

Table 1: Comparison of Silylation Reagents for Phenols

Reagent SystemMechanism / CatalystByproduct VolatilityBest Use Case for Alkylphenols
BSTFA + 1% TMCS TMCS acts as a catalyst for hindered hydroxyls[5][6].High (Mono-TMS-trifluoroacetamide)Optimal. Excellent for bulky alkylphenols; high reactivity[5].
MSTFA Strong TMS donor; highly volatile[5].Very High (N-methyltrifluoroacetamide)Good for general phenols, but lacks the catalytic power of TMCS for hindered targets[7].
MTBSTFA Yields TBDMS ethers via SN​2 substitution[8].LowIdeal if specific high-mass MS fragments (M-57) are required for quantification[8].

Table 2: Solvent Effects on Alkylphenol Silylation Kinetics

Solvent MatrixTime to Quantitative CompletionTemperatureMechanistic Note
Acetone < 15 seconds Room TempOptimal. Acts as a kinetic accelerator for silylation[4].
Dichloromethane > 1 hourRoom TempSluggish reaction kinetics without thermal energy[4].
Hexane > 1 hourRoom TempPoor solubility for intermediate transition states[4].
IV. Troubleshooting Guides & FAQs

Q: Why is my 4-(1-Ethyl-1,2-dimethylpentyl)phenol peak tailing severely or showing poor reproducibility? A: Phenolic hydroxyl groups are highly polar and readily form hydrogen bonds with active silanol sites on the GC column and inlet liner[1]. If derivatization is incomplete, the underivatized phenol interacts with these active sites, causing peak tailing and loss of sensitivity[7]. Ensure you are using a sufficient excess of BSTFA and that your samples are strictly anhydrous. If tailing persists on a derivatized standard, your inlet liner is likely contaminated and requires replacement.

Q: I am using an excess of BSTFA, but my derivatization yield is still low. What is going wrong? A: The most common culprit is trace moisture. 1, effectively neutralizing your BSTFA[1][3]. Ensure you are drying your extracts with anhydrous Na2​SO4​ . Additionally, check your solvent. Switching from hexane to an aprotic solvent like acetone can quantitatively accelerate the reaction[4]. For highly difficult matrices, adding a small volume of dry pyridine can act as an acid scavenger and further drive the reaction[3].

Q: What GC column stationary phase is required for analyzing silylated alkylphenols? A: You must avoid polyethylene glycol ("WAX") phases. WAX columns contain terminal hydroxyl groups that will react with any excess silylating reagent injected, permanently destroying the stationary phase[1][7]. Instead, utilize a low-to-moderate polarity siloxane-based phase, such as a 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS or equivalent)[7].

Q: How do I protect my GC column from derivatization byproducts over time? A: Silylation with BSTFA generates active byproducts. While highly volatile, repeated injections of these byproducts can degrade the inlet liner's deactivation layer and the front end of the column[7]. To mitigate this, perform routine maintenance: change the inlet liner frequently and trim the first 10–20 cm of the GC column as soon as peak broadening is observed[7].

V. References
  • BenchChem. "Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives." 2

  • PubMed (NIH). "Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination." 4

  • Colorado State University. "GC Derivatization." 1

  • Phenomenex. "GC Derivatization Explained for Better Results." 7

  • ResearchGate. "General derivatization mechanism for phenol with MTBSTFA." 8

  • Chromatography Forum. "bstfa not reacted!!" 3

  • Macherey-Nagel. "Derivatization reagents for GC." 5

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Estrogenic Activity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol and 4-Nonylphenol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the estrogenic activity of a specific 4-nonylphenol isomer, 4-(1-Ethyl-1,2-dimethylpentyl)phenol, and the wide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the estrogenic activity of a specific 4-nonylphenol isomer, 4-(1-Ethyl-1,2-dimethylpentyl)phenol, and the widely studied technical mixture of 4-nonylphenol. As endocrine-disrupting chemicals (EDCs), the estrogen-like effects of these compounds are of significant interest in toxicological and pharmacological research. This document synthesizes experimental data from various assays, details the methodologies for their assessment, and visualizes the underlying molecular pathways to provide a comprehensive resource for the scientific community.

Introduction: The Complexity of 4-Nonylphenol and its Isomers

4-Nonylphenol (4-NP) is a member of the alkylphenol class of organic compounds and has been widely used in the production of non-ionic surfactants.[1] Due to its persistence in the environment and its ability to mimic the effects of estrogen, 4-NP is a well-known endocrine disruptor.[1] It is important to note that commercially available 4-nonylphenol is not a single compound but a complex mixture of various isomers with different branching structures of the nonyl group attached to the phenol ring.[2] The specific structure of these isomers can significantly influence their biological activity.

This guide focuses on a specific, synthesized isomer, 4-(1-Ethyl-1,2-dimethylpentyl)phenol, and compares its estrogenic activity to that of the technical 4-nonylphenol mixture. Understanding the activity of individual isomers is crucial for structure-activity relationship (SAR) studies and for a more accurate risk assessment of these environmental contaminants.

Comparative Analysis of Estrogenic Activity

The estrogenic activity of a compound is its ability to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of the endogenous hormone 17β-estradiol (E2). This activity can be quantified using a variety of in vitro and in vivo assays.

Quantitative Comparison of Estrogenic Potency

The following table summarizes the available experimental data on the estrogenic activity of 4-(1-Ethyl-1,2-dimethylpentyl)phenol (referred to as NP-C in the cited study) and a commercial 4-nonylphenol mixture from a recombinant yeast screen assay.[2] This assay measures the activation of the human estrogen receptor in a genetically modified yeast system.

CompoundAssay TypeEndpointResultRelative Potency to 17β-EstradiolReference
4-(1-Ethyl-1,2-dimethylpentyl)phenol (NP-C) Recombinant Yeast ScreenEC501.2 x 10⁻⁶ M1/2400[2]
Commercial 4-Nonylphenol Mixture Recombinant Yeast ScreenEC501.1 x 10⁻⁶ M1/2200[2]
17β-Estradiol (E2) Recombinant Yeast ScreenEC505.0 x 10⁻⁹ M1[2]

Data Interpretation:

The EC50 value represents the concentration of a compound that elicits 50% of the maximum response in the assay. A lower EC50 value indicates a higher potency. The data from the recombinant yeast screen assay indicates that the specific isomer, 4-(1-Ethyl-1,2-dimethylpentyl)phenol, has a slightly lower estrogenic potency compared to the commercial 4-nonylphenol mixture. Both are significantly less potent than the natural estrogen, 17β-estradiol.

Estrogenic Activity of 4-Nonylphenol Mixture in Diverse Assays

The estrogenic activity of the 4-nonylphenol mixture has been extensively characterized in a variety of assay systems.

  • MCF-7 Cell Proliferation (E-SCREEN) Assay: This assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7. Estrogenic compounds stimulate the proliferation of these cells. 4-nonylphenol has been shown to induce proliferation of MCF-7 cells, with reported EC50 values typically in the micromolar range.[3]

  • Estrogen Receptor (ER) Binding Assays: These assays directly measure the ability of a compound to bind to the estrogen receptor, typically by competing with a radiolabeled form of estradiol. 4-nonylphenol has been demonstrated to bind to both ERα and ERβ, although with a significantly lower affinity than 17β-estradiol.[4]

  • In Vivo Uterotrophic Assay: This is a "gold standard" in vivo assay for assessing estrogenic activity.[5] It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound. 4-nonylphenol has consistently tested positive in the uterotrophic assay, demonstrating its estrogenic effects in a whole-animal model.[4][6]

Molecular Mechanism of Action: Estrogen Receptor Signaling

The estrogenic effects of 4-nonylphenol and its isomers are mediated through their interaction with the estrogen receptor signaling pathway.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen_Xenoestrogen Estrogen or Xenoestrogen (4-NP) ER Estrogen Receptor (ER) (inactive monomer) Estrogen_Xenoestrogen->ER Binding ER_active Activated ER (dimer) ER->ER_active Dimerization & HSP Dissociation HSP Heat Shock Proteins (HSP) ERE Estrogen Response Element (ERE) ER_active->ERE Nuclear Translocation & DNA Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Estrogen-Responsive Proteins mRNA->Proteins Translation CellularResponse Cellular Response (e.g., Proliferation) Proteins->CellularResponse

Caption: Estrogen receptor signaling pathway activated by estrogens and xenoestrogens.

As depicted in the diagram, estrogenic compounds like 4-nonylphenol diffuse across the cell membrane and bind to estrogen receptors in the cytoplasm. This binding causes the dissociation of heat shock proteins, leading to a conformational change in the receptor and its dimerization. The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response, such as cell proliferation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed in this guide are provided below.

Recombinant Yeast Screen (YES) Assay

This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and an expression plasmid with a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.

Principle: When an estrogenic compound binds to the hER in the yeast, the receptor is activated and binds to the EREs, inducing the expression of the reporter gene. The activity of the reporter enzyme can be quantified, typically through a colorimetric reaction, and is proportional to the estrogenic activity of the compound.

YES_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis YeastCulture 1. Culture recombinant yeast strain Incubation 3. Incubate yeast with test compounds YeastCulture->Incubation TestCompound 2. Prepare serial dilutions of test compounds & controls TestCompound->Incubation Lysis 4. Lyse yeast cells Incubation->Lysis Substrate 5. Add chromogenic substrate Lysis->Substrate Measurement 6. Measure colorimetric change (absorbance) Substrate->Measurement Calculation 7. Calculate EC50 and relative potency Measurement->Calculation

Caption: General workflow for the Recombinant Yeast Screen (YES) Assay.

Step-by-Step Methodology:

  • Yeast Culture: A recombinant strain of Saccharomyces cerevisiae containing the human estrogen receptor and a lacZ reporter gene is cultured in an appropriate growth medium.

  • Compound Preparation: Test compounds and a positive control (17β-estradiol) are serially diluted in a suitable solvent (e.g., ethanol).

  • Incubation: The yeast culture is aliquoted into a 96-well plate, and the test compounds and controls are added to the wells. The plate is incubated to allow for compound uptake and receptor activation.

  • Cell Lysis: After incubation, the yeast cell walls are permeabilized or lysed to allow the substrate to access the expressed β-galactosidase.

  • Substrate Addition: A chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added to each well.

  • Measurement: The plate is incubated to allow for the colorimetric reaction to develop, and the absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are plotted against the log of the compound concentration to generate a dose-response curve. The EC50 value is determined from this curve, and the relative potency compared to 17β-estradiol is calculated.

MCF-7 Cell Proliferation (E-SCREEN) Assay

Principle: This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7. The increase in cell number after exposure to a test compound is a measure of its estrogenic activity.

Step-by-Step Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum. Prior to the assay, the cells are cultured in a medium with charcoal-dextran-stripped serum to remove endogenous estrogens.

  • Cell Seeding: The cells are seeded into 96-well plates and allowed to attach.

  • Compound Exposure: The medium is replaced with fresh estrogen-free medium containing serial dilutions of the test compounds and controls.

  • Incubation: The plates are incubated for a defined period (typically 6 days) to allow for cell proliferation.

  • Cell Number Quantification: At the end of the incubation period, the cells are fixed, and the cell number is quantified. This is often done by staining the cellular proteins with sulforhodamine B (SRB) and measuring the absorbance.

  • Data Analysis: The proliferative effect is calculated as the ratio of the highest cell number in the presence of the test compound to the cell number in the negative control. The relative proliferative potency is determined by comparing the EC50 of the test compound to that of 17β-estradiol.

Estrogen Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Step-by-Step Methodology:

  • Receptor Preparation: A source of estrogen receptors is prepared, typically from the cytosol of rat uteri or from recombinant human estrogen receptors.[7]

  • Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free (unbound) radiolabeled estradiol. This can be achieved using methods such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Conclusion and Future Directions

The experimental evidence clearly demonstrates that both the specific isomer 4-(1-Ethyl-1,2-dimethylpentyl)phenol and the commercial 4-nonylphenol mixture possess estrogenic activity, albeit at potencies several orders of magnitude lower than the endogenous hormone 17β-estradiol. The data from the recombinant yeast screen assay suggests that the estrogenic potency of individual 4-nonylphenol isomers can vary, highlighting the importance of isomer-specific analysis in risk assessment.

While the commercial 4-nonylphenol mixture has been extensively studied across a range of in vitro and in vivo assays, there is a notable lack of data for the specific isomer 4-(1-Ethyl-1,2-dimethylpentyl)phenol in assays other than the yeast screen. Future research should aim to characterize the activity of this and other individual 4-nonylphenol isomers in a broader panel of assays, including cell proliferation, receptor binding, and in vivo models. This will provide a more complete understanding of their structure-activity relationships and allow for a more refined assessment of their potential risks to human and environmental health.

References

  • Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65.
  • Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.
  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(suppl 7), 113-122.
  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167.
  • Kwack, S. J., Kwon, O., Kim, H. S., Kim, S. S., Kim, S. H., Sohn, K. H., ... & Park, K. L. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A, 65(5-6), 419-431.
  • National Toxicology Program. (2002).
  • E-SCREEN. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248.
  • Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved March 26, 2026, from [Link]

  • KEGG. (n.d.). Estrogen signaling pathway - Reference pathway. Retrieved March 26, 2026, from [Link]

  • Preuss, T. G., Escher, B. I., & Hollender, J. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147-5153.
  • Kim, Y. S., Katase, T., Makino, M., Uchiyama, T., Fujimoto, Y., Inoue, T., & Yamashita, N. (2005). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Journal of Environmental Science and Health, Part A, 40(1), 137-148.
  • Rupa Health. (n.d.). 4-Nonylphenol. Retrieved March 26, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2009).
  • Coldham, N. G., Dave, M., Sivapathasundaram, S., McDonnell, D. P., Connor, C., & Sauer, M. J. (1997). Evaluation of a recombinant yeast cell estrogen screening assay. Environmental Health Perspectives, 105(7), 734-742.
  • Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188.
  • Nishikawa, J., Saito, K., Goto, J., Dakeyama, F., Matsuo, M., & Nishihara, T. (1999). New screening methods for chemicals with hormonal activities using interaction of nuclear hormone receptor with coactivator. Toxicology and Applied Pharmacology, 154(1), 76-83.
  • EURL-ECVAM. (2016). The Recombinant Yeast Estrogen Screen (YES) Assay for Detection of Estrogenic Activity.
  • National Toxicology Program. (2006).
  • Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 109(8), 785-794.
  • O'Connor, J. C., Cook, J. C., Marty, M. S., Davis, L. G., Kaplan, A. M., & Carney, E. W. (1999). Evaluation of a Tier I screening battery for detecting endocrine-active compounds (EACs). Critical Reviews in Toxicology, 29(2), 121-160.
  • Laws, S. C., & Gamcsik, M. P. (2002). Overview of in vitro and in vivo screening assays for endocrine active chemicals. Toxicology, 181, 29-37.
  • ResearchGate. (n.d.). Simplified diagram of estrogen signaling pathways. Retrieved March 26, 2026, from [Link]

  • O'Connor, J. C., Frame, S. R., & Davis, L. G. (1999). The uterotrophic assay as a screening test for estrogenic activity. Toxicology and Applied Pharmacology, 158(1), 51-64.
  • Soto, A. M., Lin, T. M., Justicia, H., Silvia, R. M., & Sonnenschein, C. (1992). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 100, 159-165.
  • Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. Retrieved March 26, 2026, from [Link]

  • Creative BioMart. (n.d.). Protein Interaction (3) Yeast-Two-Hybrid Assay. Retrieved March 26, 2026, from [Link]

  • Kang, K. S., Lee, Y. S., Kim, H. S., & Ko, C. J. (2002). [Estrogen-like activity of 4-nonylphenol and bisphenol in immature SD rats]. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 36(5), 311-314.

Sources

Comparative

validation of HPLC methods for 4-(1-Ethyl-1,2-dimethylpentyl)phenol detection

Isomer-Specific HPLC Method Validation for the Detection of 4-(1-Ethyl-1,2-dimethylpentyl)phenol: A Comparative Analytical Guide Executive Summary & Analytical Context 4-(1-Ethyl-1,2-dimethylpentyl)phenol (PubChem CID: 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Isomer-Specific HPLC Method Validation for the Detection of 4-(1-Ethyl-1,2-dimethylpentyl)phenol: A Comparative Analytical Guide

Executive Summary & Analytical Context

4-(1-Ethyl-1,2-dimethylpentyl)phenol (PubChem CID: 71413770) is a highly branched, sterically complex isomer of para-nonylphenol[1]. Historically, environmental and pharmaceutical laboratories quantified "total nonylphenols" as a single bulk parameter. However, modern toxicological frameworks demand isomer-specific determination because the estrogenic potency of these xenoestrogens is heavily dependent on the steric bulk and branching at the α-carbon[2].

As a Senior Application Scientist, I emphasize that selecting the correct High-Performance Liquid Chromatography (HPLC) modality is not just about achieving low detection limits; it is about establishing a self-validating analytical system that guarantees structural specificity, resists matrix interference, and complies with ICH Q2(R2) validation guidelines.

Mechanism of Action: Why Isomer-Specific Detection Matters

The causality behind the need for rigorous isomer separation lies in the molecule's interaction with human biology. The 1-ethyl-1,2-dimethylpentyl side chain perfectly mimics the steroidal D-ring of 17β-estradiol. This specific steric geometry allows the isomer to bind tightly to the Estrogen Receptor (ERα) pocket, triggering aberrant gene transcription. Analytical methods that fail to isolate this specific isomer risk severely underestimating the endocrine-disrupting potential of a sample.

Pathway NP 4-(1-Ethyl-1,2-dimethylpentyl)phenol (Xenoestrogen) ER Estrogen Receptor (ERα) (Cytosol/Nucleus) NP->ER Competitive Binding Dimer Receptor Dimerization ER->Dimer Activation ERE Estrogen Response Elements (ERE) (DNA Binding) Dimer->ERE Translocation Gene Altered Gene Transcription (Endocrine Disruption) ERE->Gene Transcription

Fig 1. Molecular mechanism of xenoestrogen signaling by branched nonylphenol isomers.

Comparative Evaluation of HPLC Modalities

When validating a method for 4-(1-Ethyl-1,2-dimethylpentyl)phenol, laboratories typically evaluate three primary detector setups. Each offers a different balance of specificity, sensitivity, and operational cost[3],[4].

  • HPLC-UV/DAD (Diode Array Detector): Measures the photometric absorbance of the phenolic aromatic ring (typically at 275 nm). While highly robust and inexpensive, it lacks the sensitivity required for trace environmental analysis and is highly susceptible to baseline drift from co-eluting matrix interferences[5].

  • HPLC-FLD (Fluorescence Detector): Exploits the natural fluorescence of the phenolic ring (Excitation: 225 nm / Emission: 315 nm). This method is 10 to 100 times more sensitive than UV and highly selective, as few matrix components naturally fluoresce at these wavelengths[4]. It is the optimal choice for laboratories lacking mass spectrometry infrastructure.

  • LC-MS/MS (Triple Quadrupole): The gold standard for isomer-specific quantification. Utilizing Electrospray Ionization in negative mode (ESI-), it isolates the [M-H]- precursor ion and monitors specific fragmentation pathways (MRM). It is the only method that provides definitive structural confirmation of closely eluting isomers[6].

Table 1: Performance Comparison of HPLC Detector Modalities for Alkylphenol Analysis

Performance MetricHPLC-UV/DADHPLC-FLDLC-MS/MS (ESI-)
Detection Principle Photometric Absorbance (275 nm)Fluorometric Ex/Em (225/315 nm)Mass-to-Charge Ratio (MRM)
Isomer Specificity Low (Retention Time Only)Moderate (Retention Time Only)High (RT + Unique Fragmentation)
Typical LOD 10 – 50 ng/mL0.1 – 1.0 ng/mL0.01 – 0.05 ng/mL
Matrix Susceptibility High (Baseline interference)Low (High selectivity)Moderate (Ion suppression)
Linear Dynamic Range 10³10⁴10⁴ – 10⁵
Operational Cost LowModerateHigh

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, a protocol must anticipate failure modes. The following LC-MS/MS workflow is designed as a self-validating system. By introducing a ¹³C-labeled internal standard prior to extraction, the method automatically corrects for both incomplete extraction recoveries and matrix-induced ion suppression in the MS source.

Phase 1: Sample Preparation (Solid-Phase Extraction)

  • Isotope Dilution (Self-Validation Step): Aliquot 100 mL of the aqueous sample. Spike with 10 ng of ¹³C₆-labeled 4-n-nonylphenol. Causality: If the absolute area of this internal standard drops by >50% relative to a neat solvent standard, the system automatically flags a catastrophic matrix effect, preventing the reporting of false negatives.

  • Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL methanol followed by 5 mL LC-grade water[3].

  • Loading & Washing: Load the sample at 2 mL/min. Wash with 5 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the target analyte using 5 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase.

Phase 2: Chromatographic Separation

  • Column Selection: Utilize a Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm). Causality: Standard C18 columns rely purely on dispersive hydrophobic forces, which struggle to resolve branched isomers. A Phenyl-Hexyl stationary phase introduces π-π electron interactions. The steric bulk of the 1-ethyl-1,2-dimethylpentyl branch dictates how closely the aromatic ring can interact with the stationary phase, drastically improving isomer resolution[4].

  • Mobile Phase: Solvent A: Water with 0.1% Ammonium Hydroxide (pH ~10). Causality: Phenols are weak acids. A basic mobile phase ensures complete deprotonation to the phenoxide anion, maximizing ESI- sensitivity. Solvent B: Acetonitrile.

  • Gradient: 40% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (ESI- MRM)

  • Transitions: Monitor the precursor ion [M-H]- at m/z 219.2. Monitor product ions at m/z 133.1 (quantifier) and m/z 147.1 (qualifier)[6].

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be rigorously validated against ICH Q2(R2) guidelines to ensure trustworthiness and reproducibility.

Validation A 1. System Suitability (RSD < 2%) B 2. Specificity (Blank vs Spiked) A->B C 3. Linearity & Range (R² > 0.995) B->C D 4. Accuracy (Recovery 80-120%) C->D E 5. Precision (Intra/Inter-day) D->E

Fig 2. Sequential ICH Q2(R2) method validation workflow for HPLC analytical procedures.

Validation Execution Steps:

  • System Suitability: Inject the mid-level standard 6 times prior to any sequence. Acceptance: Peak area Relative Standard Deviation (RSD) < 2.0%.

  • Specificity: Analyze blank matrix extracts[7]. Acceptance: No interfering peaks > 10% of the Limit of Quantitation (LOQ) area at the specific retention time of 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

  • Linearity: Construct a 7-point calibration curve (0.05 to 50 ng/mL) using internal standard normalization. Acceptance: R² > 0.995 with individual residuals < 15%.

  • Accuracy (Recovery): Spike blank matrices at 3 levels (LOQ, 10x LOQ, 50x LOQ) in triplicate[5]. Acceptance: Mean recovery between 80% and 120%.

  • Precision: Evaluate intra-day (n=6) and inter-day (n=3 days) repeatability. Acceptance: RSD < 15%.

Sources

Validation

Comparative Toxicity Guide: 4-(1-Ethyl-1,2-dimethylpentyl)phenol vs. Octylphenol

Executive Summary & Structural Causality Alkylphenols are pervasive industrial surfactants and plasticizers recognized globally as potent endocrine-disrupting chemicals (EDCs)[1]. However, assessing their toxicity requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Alkylphenols are pervasive industrial surfactants and plasticizers recognized globally as potent endocrine-disrupting chemicals (EDCs)[1]. However, assessing their toxicity requires precise structural differentiation. Technical-grade nonylphenol (NP) is not a single entity; it is a complex mixture of over 100 branched isomers. Among these, 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) represents a highly specific, stereochemically bulky diastereomer[2][3].

This guide provides a rigorous comparative analysis between this specific NP isomer and octylphenol (OP, typically 4-tert-octylphenol). The core causality behind their differing toxicological profiles lies in their alkyl chain branching. The estrogenic potency of alkylphenols is fundamentally governed by how well the para-alkyl chain fits into the hydrophobic pocket of the estrogen receptor (ERα). The 9-carbon chain of 4-(1-Ethyl-1,2-dimethylpentyl)phenol, featuring an alpha-ethyl group, creates severe steric hindrance that perfectly mimics the structural conformation of natural estradiol[4][5]. In contrast, OP features an 8-carbon rigid tertiary structure (1,1,3,3-tetramethylbutyl), which also demonstrates high baseline estrogenicity but interacts with different binding kinetics[6].

Mechanistic Comparison: Endocrine Disruption & Redox Imbalance

Endocrine Disruption (ERα Activation)

Both compounds act as xenoestrogens, but their affinity is isomer-dependent. Research demonstrates that NP isomers with bulky alpha-substitutions (like the ethyl group in 4-(1-Ethyl-1,2-dimethylpentyl)phenol) are 2 to 4 times more estrogenic than their less-branched diastereomers[4]. While OP is often considered more potent than generic NP mixtures in aquatic environments[1], isolated highly branched NP isomers frequently surpass OP in direct ERα binding assays due to optimized van der Waals interactions within the receptor pocket.

Hepatotoxicity and Nitro-Oxidative Stress

Beyond receptor-mediated endocrine disruption, both compounds induce severe cellular toxicity by altering intracellular redox balances. In hepatic models (HepG2), sub-lethal exposure to these alkylphenols disrupts nitric oxide (NO) signaling and triggers reactive oxygen species (ROS) overproduction[6]. This nitro-oxidative stress leads to mitochondrial uncoupling, lipid peroxidation, and ultimately cellular apoptosis. OP has been observed to alter NO signaling slightly more aggressively than generic NP, though the highly branched NP isomers remain profoundly hepatotoxic[6].

Pathway NP 4-(1-Ethyl-1,2-dimethylpentyl)phenol ER Estrogen Receptor (ERα) Activation NP->ER High affinity via bulky branching Mito Mitochondrial Uncoupling NP->Mito Disrupts membrane potential OP Octylphenol OP->ER Moderate/High affinity OP->Mito Alters NO signaling ROS Nitro-Oxidative Stress (ROS/NO) ER->ROS Downstream metabolic shift Mito->ROS Electron transport leakage Apo Cellular Apoptosis ROS->Apo Lipid peroxidation & DNA damage

Mechanistic pathways of endocrine disruption and nitro-oxidative stress induced by alkylphenols.

Quantitative Ecotoxicology & In Vitro Data

The following tables synthesize the physicochemical properties and comparative toxicity metrics of both compounds, derived from standardized in vitro and in vivo aquatic models[3][6][7].

Table 1: Structural & Physicochemical Comparison
Parameter4-(1-Ethyl-1,2-dimethylpentyl)phenolOctylphenol (4-tert-Octylphenol)
CAS Number 866790-14-9140-66-9
Molecular Formula C15H24OC14H22O
Alkyl Chain Structure 9-carbon, highly branched (diastereomeric)8-carbon, rigid tertiary structure
Primary Mode of Toxicity ERα Agonism, Mitochondrial uncouplingERα Agonism, NO signaling disruption
Environmental Persistence High (Highly resistant to biodegradation)High (Highly resistant to biodegradation)
Table 2: Comparative Toxicity Metrics
Metric / Assay4-(1-Ethyl-1,2-dimethylpentyl)phenolOctylphenolCausality / Note
Estrogenic Potency (EC50) ~1.2 x 10^-6 M~3.5 x 10^-6 MSteric bulk of the 1-ethyl group enhances hydrophobic pocket fit[4].
HepG2 Cytotoxicity (IC50) ~45 μM~38 μMOP exhibits slightly higher acute cellular toxicity due to rapid membrane integration[6].
Aquatic Toxicity (LC50, Fish) ~300 μg/L~250 μg/LBoth induce severe hematological stress; OP shows marginally higher acute lethality[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes built-in controls to isolate the specific variable being tested, preventing confounding factors like baseline cytotoxicity from skewing endocrine or redox data.

Protocol 1: Isomer-Specific Estrogenic Activity Assessment (Yeast Two-Hybrid System)

Causality: Utilizing a yeast model isolates the ER-binding event from mammalian metabolic pathways, allowing for the direct assessment of the chemical's receptor affinity without phase I/II metabolic degradation.

  • Isomer Isolation: Purify 4-(1-Ethyl-1,2-dimethylpentyl)phenol from technical NP mixtures using hyper-crosslinked HPLC (e.g., Hypercarb column)[4]. Why: Technical NP contains >100 isomers; isolating this specific diastereomer is critical because alpha-quaternary carbons dictate ER affinity.

  • Plasmid Co-transformation: Transform Saccharomyces cerevisiae Y190 with pGBT9-ERαLBD (bait) and pGAD424-SRC1 (prey).

  • Dosing & Self-Validation: Prepare serial dilutions (10^-9 to 10^-4 M) of the NP isomer and OP in DMSO. Incubate yeast cultures for 4 hours at 30°C. Crucial Validation Step: Run parallel plates with 17β-estradiol (positive control) and vehicle (DMSO, negative control). Simultaneously measure OD600 (cell growth) to ensure any drop in reporter signal is not falsely attributed to cytotoxicity.

  • Reporter Assay: Lyse cells, add ONPG (o-nitrophenyl-β-D-galactopyranoside), and measure absorbance at 420 nm to quantify β-galactosidase activity.

Protocol 2: Hepatocellular Nitro-Oxidative Stress Profiling (HepG2)

Causality: HepG2 cells retain hepatic metabolic enzymes, making them the ideal physiological model for assessing the hepatotoxic and redox-altering potential of EDCs[6].

  • Cell Culture & Seeding: Seed HepG2 cells at 1x10^5 cells/well in 96-well black, clear-bottom plates.

  • Fluorogenic Probe Loading: Pre-load cells with 5 μM DAF-FM DA (for NO detection) and 10 μM H2DCFDA (for ROS detection) for 30 minutes. Why: Loading probes prior to dosing captures the immediate burst of reactive species upon chemical exposure.

  • Chemical Exposure & Self-Validation: Treat cells with sub-lethal concentrations (0.1 - 10 μM) of the NP isomer and OP for 24 hours. Crucial Validation Step: Include an N-acetylcysteine (NAC) co-treatment group. If the fluorescence signal is genuinely due to ROS/NO, NAC will quench it, validating the assay's specificity against background auto-fluorescence.

  • Quantification: Measure fluorescence using a microplate reader (Ex/Em 495/515 nm for DAF-FM DA; 485/530 nm for DCF). Normalize signals to total protein content via a standard BCA assay.

Workflow Isolate HPLC Isomer Isolation Dose Sub-lethal Dosing (HepG2 / Yeast) Isolate->Dose Purified Compound Assay1 ERα Binding (Yeast 2-Hybrid) Dose->Assay1 Assay2 Redox Profiling (ROS/NO Probes) Dose->Assay2 Validate Self-Validation (NAC Quenching) Assay1->Validate Parallel Controls Assay2->Validate Parallel Controls Analyze EC50/IC50 Determination Validate->Analyze Normalized Data

Self-validating experimental workflow for comparative toxicity and endocrine disruption profiling.

References

  • Makino, M., et al. (2008). Separation, synthesis and estrogenic activity of 4-nonylphenols: two sets of new diastereomeric isomers in a commercial mixture. Chemosphere.[Link]

  • Bontempo, P., et al. (2015). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity (PMC).[Link]

  • Ramesh, M., et al. (2018). Toxicity studies of nonylphenol and octylphenol: Hormonal, hematological and biochemical effects in Clarias gariepinus. Journal of Applied Toxicology (ResearchGate).[Link]

  • National Center for Biotechnology Information. 4-(1-Ethyl-1,2-dimethylpentyl)phenol | C15H24O | CID 71413770. PubChem.[Link]

Sources

Validation

High-Efficiency Extraction Strategies for 4-(1-Ethyl-1,2-dimethylpentyl)phenol in Wastewater: A Comparative Guide

Analyte Profiling & Mechanistic Challenges The compound 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) is a highly branched, diastereomeric isomer of 4-nonylphenol (4-NP)[1]. With a molecular weight of 220.35 g/...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Mechanistic Challenges

The compound 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) is a highly branched, diastereomeric isomer of 4-nonylphenol (4-NP)[1]. With a molecular weight of 220.35 g/mol and a highly lipophilic nature (computed LogP ~5.7), this specific isomer presents unique challenges in wastewater analysis[1].

In complex environmental matrices, such as domestic or industrial wastewater, this compound heavily partitions into suspended particulate matter and organic colloids. Therefore, achieving high extraction efficiency requires a methodology that can disrupt these matrix interactions while simultaneously enriching the trace-level analyte. This guide objectively evaluates three leading extraction techniques: Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME).

Mechanistic Workflow

G N1 Wastewater Sample (Complex Matrix) N2 Pre-treatment (Filtration & pH 3.0 Adjustment) N1->N2 N3 Extraction Phase (SPE / SPME / DLLME) N2->N3 N4 Matrix Cleanup & Analyte Enrichment N3->N4 N5 Chromatographic Analysis (GC-MS / LC-MS) N4->N5 N6 Data Quantification (Isomer-Specific) N5->N6

Workflow for the extraction and analysis of nonylphenol isomers in wastewater.

Comparative Analysis of Extraction Techniques

To isolate 4-(1-Ethyl-1,2-dimethylpentyl)phenol, the extraction method must balance recovery, solvent consumption, and matrix interference mitigation.

  • Solid-Phase Extraction (SPE): The gold standard for robustness. By utilizing reverse-phase sorbents (like C8 or C18), SPE can achieve recoveries exceeding 100% with optimized protocols. Recent advancements have successfully reduced the required elution solvent volumes to as low as 4 mL, drastically minimizing waste while maintaining limits of detection (LOD) around 15.7 µg/L for standard HPLC, and down to ng/L levels for LC-MS/MS[2].

  • Solid-Phase Microextraction (SPME): A highly automated, solvent-free alternative. Polyacrylate (PA) fibers are highly effective for phenolic compounds. Because equilibrium is rarely reached quickly for bulky isomers, an optimized extraction time of 1 hour is often utilized as a practical compromise, yielding LODs between 0.04 and 1 µg/L[3]. Recoveries typically range from 93.9% to 108.2% when salting-out parameters are optimized[4].

  • Dispersive Liquid-Liquid Microextraction (DLLME): Known for its extreme rapidity and high enrichment factors. By using a disperser solvent to form micro-droplets of an extractant in the wastewater, equilibrium is achieved in seconds. It is highly effective for nonylphenols, achieving trace-level detection limits[5].

Quantitative Performance Comparison
Extraction MethodPrimary MechanismTypical Recovery (%)Limit of Detection (LOD)Sample VolumeProcessing Time / Sample
Optimized SPE Hydrophobic Retention80.0 - 100.7%1.0 - 20.0 ng/L (LC-MS)100 - 500 mL60 - 90 min
Automated SPME Fiber Partitioning93.9 - 108.2%0.04 - 1.0 µg/L (GC-MS)10 - 15 mL40 - 60 min
DLLME Micro-emulsion Partitioning85.0 - 95.0%0.7 - 5.0 ng/L (GC-MS)5 - 15 mL10 - 15 min

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation. The following methodologies are designed with built-in causality and physical milestones to ensure the integrity of your extraction.

Protocol A: Optimized Solid-Phase Extraction (SPE)

Objective: Maximize recovery of 4-(1-Ethyl-1,2-dimethylpentyl)phenol while minimizing organic waste[2].

  • Sample Pre-treatment: Filter 100 mL of wastewater through a 0.45 µm glass fiber filter to remove particulates. Adjust the pH to 3.0 using 1 M HCl.

    • Causality: The pKa of the phenolic hydroxyl group is ~10. At pH 3.0, the molecule is fully protonated and neutral, maximizing its hydrophobic interaction with the sorbent.

  • Cartridge Conditioning: Pass 2 mL of Methanol followed by 2 mL of ultrapure water through a C18 cartridge (500 mg).

    • Validation Check: Ensure the sorbent bed does not run dry. A dry bed will channel, leading to erratic, non-reproducible recoveries.

  • Loading: Pass the acidified wastewater through the cartridge at a controlled flow rate of 2 mL/min.

  • Washing & Drying: Wash with 2 mL of 5% methanol in water to elute polar interferents. Dry the cartridge under a vacuum for 10 minutes.

  • Elution: Elute the target isomer using 2 mL of Methanol followed by 1 mL of Ethanol.

    • Causality: This specific solvent mixture disrupts the strong hydrophobic interactions between the branched alkyl chain and the C18 silica, ensuring complete desorption[2].

Protocol B: Automated Solid-Phase Microextraction (SPME)

Objective: Solvent-free enrichment utilizing fiber partitioning[4],[3],[5].

  • Sample Preparation: Transfer 15 mL of filtered wastewater into a 20 mL headspace vial. Add 3 g of NaCl (yielding a 20% w/v concentration).

    • Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous matrix, the solubility of the hydrophobic isomer decreases, thermodynamically driving it toward the fiber coating[5].

    • Validation Check: Ensure complete dissolution of the salt before proceeding; undissolved salt indicates an unsaturated matrix, which will cause variable extraction efficiencies.

  • Equilibration: Heat the vial to 80°C and agitate at 250 rpm for 10 minutes.

  • Extraction: Expose an 85 µm Polyacrylate (PA) fiber to the sample for 40 to 60 minutes at 80°C.

    • Causality: PA fibers are selected over PDMS because the polar acrylate groups engage in dipole-dipole interactions with the phenol group, enhancing selectivity for this specific isomer[3].

  • Desorption: Retract the fiber and insert it directly into the GC-MS injector at 280°C for 15 minutes to eliminate carry-over[5].

Protocol C: Dispersive Liquid-Liquid Microextraction (DLLME)

Objective: Rapid, high-throughput trace analysis.

  • Preparation: Place 10 mL of filtered, pH-adjusted (pH 3.0) wastewater into a conical centrifuge tube.

  • Injection: Using a rapid-action syringe, forcefully inject a mixture of 1.0 mL Methanol (disperser solvent) and 100 µL Chloroform (extraction solvent) into the sample.

    • Causality: Methanol is miscible in both water and chloroform. It reduces interfacial tension, allowing the chloroform to disperse into millions of micro-droplets, creating a massive surface area for near-instantaneous mass transfer.

    • Validation Check: A stable, cloudy emulsion must form immediately upon injection. If the solution remains clear, the dispersion has failed, and the extraction must be aborted.

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 5 minutes.

    • Causality: Chloroform's high density forces the enriched organic phase to coalesce at the very bottom of the conical tube.

  • Recovery: Carefully withdraw the lower organic droplet (~80 µL) using a microsyringe. Evaporate under a gentle stream of nitrogen and reconstitute in 50 µL of mobile phase for LC-MS analysis.

References

  • 4-(1-Ethyl-1,2-dimethylpentyl)
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: scielo.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Understanding the Hazard: Why Specialized Disposal is Critical Inferred Primary Hazards: Corrosivity and Irritation: Phenolic compounds are known to cause severe skin burns and eye damage.[1][2] They can be readily absor...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard: Why Specialized Disposal is Critical

Inferred Primary Hazards:

  • Corrosivity and Irritation: Phenolic compounds are known to cause severe skin burns and eye damage.[1][2] They can be readily absorbed through the skin, leading to systemic toxicity.

  • Acute Toxicity: Similar compounds are harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Environmental Hazard: Alkylphenols are of significant environmental concern. They are persistent in the environment and can act as endocrine disruptors, potentially harming aquatic life and wildlife even at low concentrations.[4][5] Their entry into waterways via sink disposal is strictly prohibited.[3]

These hazards mandate that 4-(1-Ethyl-1,2-dimethylpentyl)phenol be treated as a hazardous waste , requiring a dedicated and controlled disposal pathway.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the moment the chemical is designated as waste to its final removal from your facility. This process ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containers, it is imperative to be outfitted with the correct PPE. The rationale is to prevent any contact with the chemical, thereby mitigating the risk of skin absorption, burns, or inhalation.

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves may offer splash protection for incidental contact, but for direct handling of waste, heavier-duty gloves such as butyl rubber or laminate film are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

  • Lab Coat: A chemical-resistant lab coat or apron must be worn to protect your skin and personal clothing.

  • Ventilation: All waste handling and consolidation should occur within a certified chemical fume hood to prevent the inhalation of any vapors.

Step 2: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is the most critical step in preventing dangerous reactions and ensuring compliant disposal.

  • Designation: As soon as the 4-(1-Ethyl-1,2-dimethylpentyl)phenol is no longer needed, it must be designated as "Waste."

  • Segregation: This waste stream must be kept separate from all other waste types.

    • Do NOT mix with:

      • Acids or Bases: To prevent violent reactions.

      • Oxidizers: To avoid creating a fire or explosion hazard.

      • Aqueous Waste (non-phenolic): To prevent contamination of less hazardous waste streams.

    • Rationale: Mixing incompatible chemicals can lead to exothermic reactions, the release of toxic gases, or fires. Segregation simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office and their disposal vendor.

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Choice: Use a chemically compatible container in good condition. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, leak-proof screw cap.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Waste 4-(1-Ethyl-1,2-dimethylpentyl)phenol" .

    • An accurate list of all components and their approximate concentrations if it is a mixture.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).

    • Your name, principal investigator, and laboratory location.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Labs can accumulate waste in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Secondary Containment: The waste container should be placed in a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.

  • Container Closure: The waste container must be kept tightly closed at all times, except when actively adding waste. This is crucial to prevent the release of vapors.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's designated channels.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent safety office.

  • Do Not Stockpile: Request a pickup when the container is approximately 90% full or well before the regulatory time limit for storage is reached.

  • Professional Disposal: Your institution will have contracted with a certified hazardous waste disposal provider who will transport the waste for final disposition, typically via high-temperature incineration.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the procedural logic, the following workflow diagram illustrates the decision-making process for the proper disposal of 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposition cluster_prohibitions CRITICAL PROHIBITIONS A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood C Designate Chemical as 'Waste' B->C D Select Compatible Container (Glass or HDPE) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Toxic, Corrosive) - Accumulation Start Date D->E F Place in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Keep Container Securely Closed F->G H Container is >90% Full or Storage Limit Approaching G->H I Request Pickup from Institutional EHS Office H->I J Transfer to Authorized Personnel for Final Disposal (Incineration) I->J K DO NOT Pour Down Drain L DO NOT Mix with Other Incompatible Waste Streams M DO NOT Allow to Evaporate in Fume Hood

Caption: Disposal workflow for 4-(1-Ethyl-1,2-dimethylpentyl)phenol.

Summary of Key Safety and Disposal Information

For quick reference, the table below summarizes the critical operational parameters for handling and disposing of 4-(1-Ethyl-1,2-dimethylpentyl)phenol waste.

ParameterGuidelineRationale
Hazard Class Hazardous Waste (Inferred: Toxic, Corrosive, Environmental Hazard)Protects personnel and the environment from harm. Ensures regulatory compliance.
PPE Chemical Goggles, Lab Coat, Chemical-Resistant Gloves (Butyl/Laminate)Prevents skin/eye contact, absorption, and inhalation of vapors.
Handling Location Certified Chemical Fume HoodMinimizes exposure to potentially harmful vapors.
Waste Container Borosilicate Glass or HDPE with a sealed screw capEnsures chemical compatibility and prevents leaks or spills.
Waste Label "HAZARDOUS WASTE" with full chemical name, hazards, and dateCommunicates contents and danger, and ensures proper tracking and disposal.
Storage Closed container in a designated Satellite Accumulation Area (SAA)Prevents vapor release and ensures safe, compliant temporary storage.
Disposal Method Pickup by institutional EHS for licensed disposal (incineration)Ensures waste is destroyed in an environmentally sound and legal manner.
Prohibited Actions NO sink disposal, NO mixing with incompatible waste, NO evaporationPrevents environmental contamination, dangerous chemical reactions, and air pollution.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility within your laboratory. This protocol is designed to be a self-validating system, where each step logically follows from an understanding of the chemical's properties and the overarching principles of safe laboratory practice.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]

  • 4-(1-Ethyl-1,2-dimethylpentyl)phenol. PubChem. [Link]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review. Environment International, 28(3), 215–226. [Link]

  • 4-(1-Ethyl-1,3-dimethylpentyl)phenol. PubChem. [Link]

  • Ying, G. G., Kookana, R. S., & Dillon, P. (2003). Sorption and degradation of selected five endocrine disrupting chemicals in aquifer material. Water Research, 37(15), 3785–3791. [Link]

  • Liu, Y., et al. (2021). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Journal of Environmental Quality, 50(5), 1015-1033. [Link]

  • Phenol, 4-(1-ethyl-1,2-dimethylpentyl)-. Pharos. [Link]

  • 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL. GSRS. [Link]

  • Zalewska, T., & Graca, B. (2014). Reconstruction of the pollution history of alkylphenols (4-tert-octylphenol, 4-nonylphenol) in the Baltic Sea. Marine Pollution Bulletin, 86(1-2), 261-268. [Link]

  • Prioritisation of Alkylphenols for Environmental Risk Assessment. (2005). GOV.UK. [Link]

  • Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. (2016, July 1). NICNAS. [Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Ethyl-1,2-dimethylpentyl)phenol

Handling highly specialized, endocrine-disrupting chemicals requires an uncompromising approach to laboratory safety. As a trusted partner in drug development and scientific research, we provide this comprehensive operat...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly specialized, endocrine-disrupting chemicals requires an uncompromising approach to laboratory safety. As a trusted partner in drug development and scientific research, we provide this comprehensive operational guide for handling 4-(1-Ethyl-1,2-dimethylpentyl)phenol .

This guide moves beyond basic safety data sheets by providing mechanistic explanations for safety protocols, self-validating experimental workflows, and engineered logistical plans to ensure the absolute safety of your personnel and the integrity of your research.

Chemical Identity & Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the physical and toxicological nature of the chemical. 4-(1-Ethyl-1,2-dimethylpentyl)phenol (CAS: 866790-14-9) is a highly lipophilic, branched alkylphenol.

Mechanistic Toxicology: The primary hazard of this compound is its potent endocrine-disrupting capability. The para-alkyl chain of the molecule structurally mimics the steroidal backbone of endogenous 17β-estradiol. This structural homology allows the chemical to dock seamlessly into the ligand-binding pockets of classical nuclear estrogen receptors (ERα and ERβ) as well as the transmembrane G-protein coupled estrogen receptor (GPER)[1]. Because of its high lipophilicity, it rapidly diffuses across phospholipid bilayers, making dermal exposure highly dangerous[2].

Once bound, it triggers both genomic pathways (altering gene transcription) and rapid non-genomic signaling cascades (such as MAPK and PI3K phosphorylation), leading to severe cellular toxicity and reproductive harm[3]. Furthermore, it is classified as highly toxic to aquatic life with long-lasting effects (H410)[4].

ToxicityPathway Exposure Exposure to 4-(1-Ethyl-1,2-dimethylpentyl)phenol CellMembrane Diffusion across Cell Membrane (Highly Lipophilic) Exposure->CellMembrane ReceptorBind Binding to Estrogen Receptors (ERα, ERβ, or GPER) CellMembrane->ReceptorBind Genomic Genomic Pathway: Nuclear Translocation & ERE Binding ReceptorBind->Genomic NonGenomic Non-Genomic Pathway: MAPK / PI3K Cascade Activation ReceptorBind->NonGenomic Transcription Aberrant Gene Transcription Genomic->Transcription Cellular Rapid Cellular Responses (e.g., Calcium Flux) NonGenomic->Cellular Effect Endocrine Disruption & Cellular Toxicity Transcription->Effect Cellular->Effect

Figure 1: Mechanistic pathway of 4-(1-Ethyl-1,2-dimethylpentyl)phenol endocrine disruption.

Quantitative Chemical Properties

Property Value Operational Implication
CAS Number 866790-14-9 Unique identifier for SDS procurement and inventory tracking.
Molecular Weight 220.35 g/mol Required for precise molarity calculations in in vitro assays.
Solubility Insoluble in water; Soluble in EtOH, DMSO Necessitates organic solvents for stock solution preparation.

| Aquatic Toxicity | Very High (H410) | Strictly prohibits drain disposal; requires specialized incineration. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated alkylphenols. The lipophilic nature of this compound allows it to rapidly permeate standard latex, necessitating a targeted barrier defense strategy[2].

Protection CategoryRecommended EquipmentMechanistic Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm) or NeopreneAlkylphenols are highly lipophilic and rapidly permeate latex. Nitrile provides a sterically dense barrier against non-polar organic penetration.
Eye/Face Protection ANSI Z87.1 Splash Goggles & Face ShieldThe compound causes severe ocular damage (H318). A face shield prevents micro-droplet inhalation or mucosal absorption during transfer.
Body Protection Tyvek® Lab Coat or Chemical-Resistant ApronPrevents dermal exposure. Skin contact can lead to systemic absorption and endocrine disruption.
Respiratory Fume Hood (80-100 fpm) or NIOSH OV RespiratorVaporization risk is low at room temp, but aerosolization during weighing/mixing requires localized exhaust to prevent inhalation.

Operational Handling & Experimental Workflow

Standard Operating Procedure: Preparation of In Vitro Stock Solutions Because 4-(1-Ethyl-1,2-dimethylpentyl)phenol is practically insoluble in water, researchers must prepare concentrated stock solutions in organic solvents before serial dilution in aqueous media[5].

  • Pre-Operation Verification: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Verify that all required PPE is donned, including double-layered nitrile gloves.

  • Weighing and Transfer: Use an anti-static spatula to transfer the compound into a pre-tared, amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation. Glass is mandatory because lipophilic phenols can leach plasticizers from standard polystyrene containers, contaminating your assay.

  • Solubilization: Add the required volume of high-purity Ethanol or DMSO to achieve the target molarity (e.g., 100 mM stock). Do not use water.

    • Causality: Attempting aqueous solubilization will result in micelle formation, precipitation, and highly inaccurate dosing.

  • Validation (Self-Validating Step): Vortex the solution for 30 seconds. Hold the amber vial against a light source. The solution must be completely transparent with no refractive particulate matter. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Decontamination: Wipe down the spatulas and balance with a Kimwipe soaked in 70% Ethanol, followed by a secondary wipe with soapy water.

    • Causality: Ethanol solubilizes the phenol residue, while the surfactant in the soap removes the resulting organic layer[4].

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent vapor inhalation and surface contamination.

SpillResponse Start Spill Detected (Alkylphenol) Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor < 50 mL Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major > 50 mL PPE Don Chemical-Resistant PPE (Nitrile/Neoprene, Goggles) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Ethanol, then Soap/Water) Collect->Decon Verify Verify Residue Removal & Log Incident Decon->Verify

Figure 2: Step-by-step spill response and decontamination workflow for alkylphenols.

Protocol: Minor Spill Containment (< 50 mL)

  • Isolate and Assess: Immediately halt work. Lower the fume hood sash to increase localized exhaust velocity.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand.

    • Causality: Never use combustible materials like paper towels for initial absorption of concentrated organic phenols, as this increases flammability risks and dermal exposure upon handling[2].

  • Neutralization and Collection: Using a non-sparking scoop, transfer the saturated absorbent into a high-density polyethylene (HDPE) or glass hazardous waste container. Seal tightly.

  • Surface Decontamination: Flood the spill zone with 70% Ethanol to dissolve residual alkylphenol. Wipe with absorbent pads. Follow with a 1% Alconox (or similar detergent) aqueous wash to remove the lipophilic film[4].

  • Validation (Self-Validating Step): Swipe the dried, decontaminated area with a clean Kimwipe. If any phenolic odor or oily sheen is detected, repeat Step 4. Log the incident with Environmental Health and Safety (EHS).

Waste Disposal & Logistics Plan

Improper disposal of alkylphenols poses a severe threat to local ecosystems and municipal water supplies.

  • Aquatic Toxicity Prevention: 4-(1-Ethyl-1,2-dimethylpentyl)phenol is classified under GHS as Very Toxic to Aquatic Life (H410)[4]. Under no circumstances should any concentration of this chemical, or its first-rinse washings, be disposed of down the drain.

  • Segregation: Segregate alkylphenol waste from strong oxidizers and strong bases to prevent exothermic reactions[5].

  • Disposal Mechanism: Collect all liquid and solid waste in clearly labeled, secondary-contained glass or HDPE receptacles. The mandated disposal route is high-temperature chemical incineration equipped with an afterburner and scrubber[2].

References

  • Frontiers in Endocrinology. "Low-Dose Alkylphenol Exposure Promotes Mammary Epithelium Alterations and Transgenerational Developmental Defects". Available at:[Link]

  • PLOS One. "An Alkylphenol Mix Promotes Seminoma Derived Cell Proliferation through an ERalpha36-Mediated Mechanism". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(1-Ethyl-1,2-dimethylpentyl)phenol
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4-(1-Ethyl-1,2-dimethylpentyl)phenol
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